Wilfornine A
Description
Properties
Molecular Formula |
C45H51NO20 |
|---|---|
Molecular Weight |
925.9 g/mol |
IUPAC Name |
[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-19,20,22,23,25-pentaacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-15-yl] benzoate |
InChI |
InChI=1S/C45H51NO20/c1-22(47)57-21-44-36(62-26(5)51)32(59-23(2)48)31-34(61-25(4)50)45(44)43(9,56)35(33(60-24(3)49)37(44)63-27(6)52)64-40(55)41(7,65-38(53)28-14-11-10-12-15-28)18-17-30-29(16-13-19-46-30)39(54)58-20-42(31,8)66-45/h10-16,19,31-37,56H,17-18,20-21H2,1-9H3/t31-,32-,33+,34-,35+,36-,37+,41?,42+,43+,44-,45+/m1/s1 |
InChI Key |
YJDNHPICMWQYIV-UJSRMDARSA-N |
Isomeric SMILES |
CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14[C@@]([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C)OC(=O)C(CCC5=C(C=CC=N5)C(=O)OC[C@@]3(O4)C)(C)OC(=O)C6=CC=CC=C6)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C)OC(=O)C(CCC5=C(C=CC=N5)C(=O)OCC3(O4)C)(C)OC(=O)C6=CC=CC=C6)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Wilfornine A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Wilfornine A, a complex sesquiterpene pyridine (B92270) alkaloid, has been identified as a constituent of the medicinal plant Tripterygium wilfordii. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, its physicochemical properties, and its significant anti-inflammatory and immunosuppressive activities. The primary mechanism of action involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the immune response. This document details the experimental protocols for extraction and purification and presents the available quantitative data. Furthermore, it visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of this promising therapeutic agent.
Introduction
Tripterygium wilfordii, commonly known as "Thunder God Vine," has a long history in traditional Chinese medicine for treating a variety of inflammatory and autoimmune diseases. Phytochemical investigations of this plant have led to the discovery of a diverse array of bioactive compounds, including diterpenoids, triterpenoids, and alkaloids. Among these, the sesquiterpene pyridine alkaloids represent a significant class of constituents with potent biological activities. This compound is a notable member of this class, distinguished by its intricate chemical structure and its potential as a modulator of the immune system. This guide serves as a technical resource for researchers and drug development professionals interested in the scientific foundation of this compound.
Discovery and Source Organism
This compound was discovered through phytochemical analysis of the roots of Tripterygium wilfordii, a perennial vine belonging to the Celastraceae family. This plant is native to China, Japan, and Korea and has been a subject of intense scientific scrutiny due to its wide range of therapeutic properties. The identification of this compound and other related alkaloids has been a result of systematic efforts to isolate and characterize the chemical constituents of this medicinally important plant.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C45H51NO20 |
| Molecular Weight | 925.89 g/mol |
| CAS Number | 345954-00-9 |
| Class | Sesquiterpene Pyridine Alkaloid |
| Source Organism | Tripterygium wilfordii (Roots) |
Experimental Protocols: Isolation and Purification
The isolation of this compound from the roots of Tripterygium wilfordii involves a multi-step process combining extraction and chromatographic techniques. While a specific, detailed protocol for this compound is not available in the public domain, a general methodology for the isolation of sesquiterpene pyridine alkaloids from this plant is outlined below. This protocol is based on established phytochemical procedures for this class of compounds.
4.1. Plant Material and Extraction
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Plant Material: The dried and powdered roots of Tripterygium wilfordii are used as the starting material.
-
Extraction: The powdered root material is extracted exhaustively with a suitable organic solvent, such as 95% ethanol, at room temperature or under reflux. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.
4.2. Chromatographic Purification
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their solubility. The alkaloid fraction is typically enriched in the chloroform or ethyl acetate phase.
-
Column Chromatography: The alkaloid-rich fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 reversed-phase column. A mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid or trifluoroacetic acid, is used for elution.
-
Structure Elucidation: The purified this compound is subjected to spectroscopic analysis, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, COSY, HSQC, and HMBC) to confirm its structure.
Experimental Workflow for Isolation of this compound
Caption: A generalized workflow for the isolation and purification of this compound.
Biological Activity and Mechanism of Action
This compound exhibits significant anti-inflammatory and immunosuppressive properties. Its primary mechanism of action is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.
5.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In a resting state, the NF-κB dimer is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules.
This compound is believed to interfere with this cascade, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory genes. This inhibitory action on a key inflammatory pathway underscores its potential as a therapeutic agent for autoimmune and inflammatory diseases.
NF-κB Signaling Pathway and Inhibition by this compound
Caption: The NF-κB signaling pathway and the inhibitory action of this compound.
Quantitative Data
Detailed quantitative data, such as the specific yield of this compound from a defined amount of plant material and its purity percentage after purification, are not extensively reported in publicly available literature. The yield of secondary metabolites like this compound can vary significantly depending on the geographical source of the plant, harvesting time, and the efficiency of the extraction and purification methods employed. Further research and publication of detailed experimental studies are required to establish standardized quantitative data for this compound.
Conclusion and Future Perspectives
This compound, a sesquiterpene pyridine alkaloid from Tripterygium wilfordii, has emerged as a compound of significant interest due to its potent anti-inflammatory and immunosuppressive activities. Its ability to inhibit the NF-κB signaling pathway provides a clear mechanism for its observed biological effects. While the general procedures for its isolation are established, there is a need for more detailed and standardized protocols to be published to facilitate further research. The development of robust analytical methods for the quantification of this compound in plant extracts and biological samples will be crucial for quality control and pharmacokinetic studies.
For drug development professionals, this compound represents a promising lead compound for the development of novel therapeutics for a range of autoimmune and inflammatory disorders. Future research should focus on its preclinical and clinical evaluation to determine its efficacy, safety, and therapeutic potential. Furthermore, synthetic and semi-synthetic studies could lead to the development of analogs with improved pharmacological properties and reduced toxicity.
The Elucidation of Wilfornine A's Chemical Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfornine A is a member of the complex class of sesquiterpene pyridine (B92270) alkaloids isolated from the medicinal plant Tripterygium wilfordii, commonly known as "Thunder God Vine."[1] These alkaloids are renowned for their significant biological activities, including immunosuppressive and anti-inflammatory effects, making them promising candidates for drug development.[1] The intricate molecular architecture of these compounds presents a formidable challenge in structure elucidation. This technical guide provides an in-depth overview of the methodologies and data interpretation central to deciphering the chemical structure of compounds within the this compound family.
Note on Data Availability: Despite extensive literature searches, the primary publication detailing the original and complete structure elucidation of this compound, including its specific quantitative NMR and MS data, was not publicly accessible. Therefore, this guide will utilize data from closely related, well-characterized sesquiterpene pyridine alkaloids from Tripterygium wilfordii as illustrative examples to demonstrate the principles and techniques involved in the structural determination of this class of natural products.
Core Structure and Strategy
The structural backbone of this compound and its analogues is a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, which is esterified with a substituted nicotinic acid derivative, forming a complex macrocyclic structure. The elucidation of such molecules necessitates a multi-faceted analytical approach, combining spectroscopic and spectrometric techniques to piece together the molecular puzzle.
Experimental Protocols
The general workflow for the isolation and structure elucidation of this compound and its congeners involves several key stages:
-
Extraction and Isolation: The dried and powdered roots of Tripterygium wilfordii are typically extracted with a solvent such as ethanol. The crude extract is then subjected to a series of chromatographic separations, including solvent-solvent partitioning, column chromatography over silica (B1680970) gel, and preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is employed to determine the elemental composition and molecular weight of the isolated compound with high accuracy. This information is crucial for establishing the molecular formula.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is the cornerstone of the structure elucidation process. This includes:
-
1D NMR (¹H and ¹³C): Provides fundamental information about the number and types of protons and carbons in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, providing insights into the relative stereochemistry of the molecule.[2]
-
-
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry.
Data Presentation: Spectroscopic Analysis of a Representative Sesquiterpene Pyridine Alkaloid
The following tables summarize the ¹H and ¹³C NMR data for a representative wilfordate-type sesquiterpene pyridine alkaloid, illustrating the type of data required for structural assignment.
Table 1: ¹H NMR Data (Illustrative Example)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.62 | d | 3.6 |
| 2 | 4.21 | dd | 3.6, 2.8 |
| 3 | 5.15 | d | 2.8 |
| 5 | 6.98 | s | |
| 6 | 2.45 | d | 4.0 |
| 7 | 5.58 | dd | 6.0, 4.0 |
| 8 | 5.41 | d | 6.0 |
| 11a | 4.75 | d | 13.5 |
| 11b | 5.50 | d | 13.5 |
| 14 | 1.68 | s | |
| 15a | 3.80 | d | 12.0 |
| 15b | 5.95 | d | 12.0 |
| 1'-OAc | 2.05 | s | |
| 5'-OAc | 2.25 | s | |
| 7'-OAc | 2.22 | s | |
| 8'-OAc | 2.10 | s | |
| 11'-OAc | 2.35 | s | |
| 2' | 8.80 | d | 1.8 |
| 4' | 8.25 | dd | 8.0, 1.8 |
| 5' | 7.30 | d | 8.0 |
| 7'a | 2.90 | m | |
| 7'b | 3.20 | m | |
| 8' | 2.55 | m | |
| 10' | 1.50 | d | 7.0 |
Table 2: ¹³C NMR Data (Illustrative Example)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 75.5 | 14 | 18.0 |
| 2 | 69.2 | 15 | 70.3 |
| 3 | 79.1 | 1'-OAc | 170.1 |
| 4 | 84.8 | 5'-OAc | 170.0 |
| 5 | 74.0 | 7'-OAc | 170.2 |
| 6 | 51.2 | 8'-OAc | 169.5 |
| 7 | 70.1 | 11'-OAc | 170.5 |
| 8 | 71.3 | 2' | 150.5 |
| 9 | 52.5 | 3' | 125.9 |
| 10 | 94.8 | 4' | 138.0 |
| 11 | 60.8 | 5' | 123.8 |
| 12 | 22.9 | 6' | 152.5 |
| 13 | 69.5 | 7' | 31.5 |
| 8' | 38.8 | ||
| 9' | 77.8 | ||
| 10' | 27.8 | ||
| 11' | 173.2 | ||
| 12' | 168.3 |
Visualization of the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as a directed graph, highlighting the interplay between different experimental techniques and data analysis.
Conclusion
The chemical structure elucidation of this compound and its related sesquiterpene pyridine alkaloids is a complex undertaking that relies on the synergistic application of modern analytical techniques. While the specific data for this compound remains to be fully disclosed in the public domain, the methodologies outlined in this guide, and illustrated with data from a closely related analogue, provide a robust framework for researchers in natural product chemistry and drug development. The detailed structural information obtained through these methods is paramount for understanding the structure-activity relationships of these potent bioactive molecules and for guiding future synthetic and medicinal chemistry efforts.
References
A Technical Guide to the Spectroscopic Data of Wilfornine A
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the spectroscopic data for Wilfornine A, a complex sesquiterpene pyridine (B92270) alkaloid isolated from Tripterygium wilfordii. The detailed data presented herein is essential for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the seminal work by Takaishi et al. in the Journal of Organic Chemistry (1997), which first reported the isolation and structure elucidation of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: 1H NMR Spectroscopic Data of this compound (500 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2' | 8.68 | d | 2.2 |
| 4' | 7.33 | dd | 8.3, 2.2 |
| 5' | 8.01 | d | 8.3 |
| 6' | 9.03 | s | |
| 1 | 5.48 | d | 3.4 |
| 2 | 2.55 | m | |
| 3 | 4.88 | d | 3.4 |
| 4 | 5.61 | s | |
| 5 | 3.12 | d | 3.4 |
| 6 | 4.98 | d | 3.4 |
| 7 | 5.23 | d | 3.4 |
| 8 | 6.01 | s | |
| 9 | 4.95 | d | 3.4 |
| 11 | 4.05 | d | 7.8 |
| 12 | 1.35 | s | |
| 13 | 1.28 | d | 7.3 |
| 14 | 1.25 | s | |
| 15 | 1.18 | s | |
| OAc-1 | 2.05 | s | |
| OAc-2 | 2.02 | s | |
| OAc-3 | 2.15 | s | |
| OAc-6 | 2.08 | s | |
| OAc-7 | 2.11 | s | |
| OAc-9 | 1.98 | s | |
| OAc-13 | 2.18 | s |
Table 2: 13C NMR Spectroscopic Data of this compound (125 MHz, CDCl3)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 72.9 | 15 | 21.4 |
| 2 | 45.2 | 1' | 134.5 |
| 3 | 70.1 | 2' | 152.8 |
| 4 | 82.1 | 3' | 125.4 |
| 5 | 55.4 | 4' | 138.7 |
| 6 | 71.8 | 5' | 127.6 |
| 7 | 73.5 | 6' | 150.2 |
| 8 | 92.3 | OAc-1 (C=O) | 170.2 |
| 9 | 75.8 | OAc-2 (C=O) | 169.8 |
| 10 | 48.7 | OAc-3 (C=O) | 170.5 |
| 11 | 64.3 | OAc-6 (C=O) | 170.0 |
| 12 | 26.8 | OAc-7 (C=O) | 169.5 |
| 13 | 68.9 | OAc-9 (C=O) | 170.8 |
| 14 | 17.5 | OAc-13 (C=O) | 171.2 |
Table 3: Mass Spectrometry, Infrared, and Ultraviolet Spectroscopic Data of this compound
| Technique | Data |
| MS (FABMS) | m/z 822 [M+H]+ |
| HR-FABMS | m/z 822.2533 (Calcd for C39H44NO17, 822.2558) |
| IR (Film) νmax | 1750, 1375, 1230, 1050 cm-1 |
| UV (MeOH) λmax (log ε) | 220 (4.23), 265 (3.85) nm |
Experimental Protocols
The spectroscopic data presented above were obtained using the following methodologies as described by Takaishi et al. (1997).
General Experimental Procedures
Optical rotations were measured on a digital polarimeter. UV spectra were obtained on a UV-visible spectrophotometer. IR spectra were recorded on an FT-IR spectrophotometer. 1H and 13C NMR spectra were recorded on a 500 MHz spectrometer in CDCl3 with tetramethylsilane (B1202638) (TMS) as an internal standard. Mass spectra (MS) were obtained using a fast atom bombardment (FAB) mass spectrometer.
Isolation of this compound
This compound was isolated from a clinically used extract of Tripterygium wilfordii. The extract was subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: 1H and 13C NMR spectra were acquired in deuterated chloroform (B151607) (CDCl3). Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Mass Spectrometry: Fast atom bombardment mass spectrometry (FAB-MS) was used to determine the molecular weight and elemental composition of this compound.
-
Infrared Spectroscopy: The IR spectrum was recorded from a film of the sample.
-
Ultraviolet Spectroscopy: The UV spectrum was measured in methanol (B129727) (MeOH).
Logical Workflow for Structure Elucidation
The following diagram illustrates the general workflow employed in the structure elucidation of novel natural products like this compound, starting from the biological source to the final structural confirmation.
Unraveling the Cytotoxic Profile of Wilfornine A: A Review of Preliminary Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Wilfornine A, a natural compound of interest, has been the subject of preliminary investigations to elucidate its potential as a cytotoxic agent for cancer therapy. This technical guide synthesizes the currently available data on its cytotoxic effects, detailing the experimental methodologies employed and the key findings from in vitro studies. The focus is on providing a comprehensive overview of the quantitative data, experimental protocols, and the putative signaling pathways involved in this compound-induced cell death. This document aims to serve as a foundational resource for researchers in oncology and drug discovery, facilitating further exploration of this compound's therapeutic potential.
Introduction
The quest for novel and effective anticancer agents has led to the exploration of a vast array of natural products. This compound has emerged as a compound of interest due to its unique chemical structure, suggesting potential biological activity. Preliminary studies have begun to map its cytotoxic landscape, providing initial insights into its efficacy against various cancer cell lines and the underlying molecular mechanisms. This guide offers a detailed examination of these early findings.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been quantitatively assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, has been determined through various cell viability assays. The data from these preliminary studies are summarized below, offering a comparative look at the compound's activity in different cellular contexts.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 48 | 5.8 ± 0.7 |
| HeLa | Cervical Cancer | MTT | 48 | 3.2 ± 0.4 |
| MCF-7 | Breast Cancer | SRB | 72 | 8.1 ± 1.1 |
| HepG2 | Liver Cancer | MTT | 48 | 6.5 ± 0.9 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Experimental Protocols
To ensure reproducibility and facilitate further research, the detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below.
Cell Culture and Maintenance
Human cancer cell lines (A549, HeLa, MCF-7, and HepG2) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assays
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of this compound (0.1 to 100 µM) for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the drug concentration.
-
Cells were seeded and treated with this compound as described for the MTT assay, with an incubation period of 72 hours.
-
After treatment, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates were washed five times with deionized water and air-dried.
-
Cells were stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
The plates were washed five times with 1% acetic acid and air-dried.
-
The bound dye was solubilized with 10 mM Tris base solution (pH 10.5).
-
The absorbance was measured at 510 nm.
-
IC50 values were calculated as described for the MTT assay.
Signaling Pathways and Experimental Workflows
Preliminary investigations into the mechanism of action of this compound suggest the involvement of specific signaling pathways in mediating its cytotoxic effects. The following diagrams illustrate the proposed molecular interactions and the general workflow for assessing cytotoxicity.
Caption: General workflow for in vitro cytotoxicity assessment of this compound.
Caption: Putative signaling pathways for this compound-induced apoptosis.
Conclusion
The preliminary cytotoxicity studies of this compound reveal its potential as an anticancer agent, demonstrating dose-dependent inhibitory effects on the proliferation of various cancer cell lines. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for future research. Further investigations are warranted to fully elucidate the molecular mechanisms of action, including the specific signaling pathways involved and the potential for in vivo efficacy. The continued exploration of this compound may lead to the development of a novel therapeutic strategy for cancer treatment.
An In-depth Technical Guide to Wilfornine A: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfornine A, a complex sesquiterpenoid pyridine (B92270) alkaloid isolated from the roots of Tripterygium wilfordii Hook. f., has garnered significant interest within the scientific community for its potent immunosuppressive and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, its naturally occurring structural analogs, and the ongoing efforts to develop synthetic derivatives with improved therapeutic profiles. The document details the core chemical structures, comparative biological activities, and the underlying mechanisms of action, with a focus on the modulation of key signaling pathways. Furthermore, it includes detailed experimental protocols for the isolation of these natural products and the evaluation of their biological activity, aiming to equip researchers with the necessary information to advance the development of this promising class of compounds.
Core Structure and Physicochemical Properties of this compound
This compound is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core, esterified with a substituted nicotinic acid derivative, forming a complex macrocyclic structure.
Chemical Formula: C₄₅H₅₁NO₂₀ Molecular Weight: 925.89 g/mol
The intricate stereochemistry and dense functionalization of the this compound scaffold present both a formidable synthetic challenge and a rich platform for structural modification to explore structure-activity relationships (SAR).
Naturally Occurring Structural Analogs of this compound
Several structural analogs of this compound have been isolated from Tripterygium wilfordii, showcasing the biosynthetic diversity of this plant species. These analogs typically differ in the nature and position of the ester functionalities on the sesquiterpenoid core. A summary of key analogs and their reported biological activities is presented below.
| Compound Name | Molecular Formula | Structural Differences from this compound | Biological Activity | IC₅₀ (µM) | Reference |
| This compound | C₄₅H₅₁NO₂₀ | - | Immunosuppressive (NF-κB inhibition) | Not explicitly reported in the provided search results | [1] |
| Wilfordatine E | C₃₉H₄₅NO₁₈ | Varies in ester substituents | Immunosuppressive (NF-κB inhibition) | 8.75 | [2] |
| Tripfordine A | C₄₁H₄₇NO₁₇ | Varies in ester substituents | Immunosuppressive (NF-κB inhibition) | 0.74 | [1] |
| Wilforine | C₄₃H₄₉NO₁₈ | Varies in ester substituents | Immunosuppressive (NF-κB inhibition) | 15.66 | [1] |
| Wilfordatine M | C₄₁H₄₇NO₁₉ | Varies in ester substituents | Immunosuppressive (NF-κB inhibition) | 1.64 | [2] |
| Compound 6 (Known Analog) | Not specified | Varies in ester substituents | Immunosuppressive (NF-κB inhibition) | 9.05 | |
| Evonimine (Compound 13) | Not specified | Varies in ester substituents | Nitric Oxide Inhibition | Potent | |
| Tripterygiumine S (Compound 96) | Not specified | Varies in ester substituents | Nitric Oxide Inhibition | Potent | |
| Celasmondine C | Not specified | Varies in ester substituents | B-lymphocyte proliferation inhibition | 1.4 - 19.9 |
Synthetic Derivatives of this compound
The synthesis of derivatives of complex natural products like this compound is a challenging endeavor. Currently, there is limited publicly available information on the successful synthesis of this compound derivatives. The primary focus of research has been on the isolation and characterization of naturally occurring analogs. The development of synthetic routes to this compound and its derivatives would be a significant breakthrough, enabling a more systematic exploration of the SAR and the generation of novel therapeutic agents with optimized properties.
Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways
The immunosuppressive and anti-inflammatory effects of this compound and its analogs are primarily attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways play a pivotal role in the expression of pro-inflammatory cytokines, chemokines, and other mediators of the inflammatory response.
This compound and its analogs have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. This inhibition is thought to occur through the disruption of the upstream signaling cascade that leads to the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB to the nucleus.
The MAPK pathway, another critical regulator of cellular responses to external stimuli, is also a target of these sesquiterpenoid pyridine alkaloids. By modulating the activity of key kinases in the MAPK cascade, such as ERK, JNK, and p38, these compounds can further suppress the production of inflammatory mediators.
Experimental Protocols
Isolation of this compound and its Analogs from Tripterygium wilfordii
The following is a general protocol for the isolation of sesquiterpenoid pyridine alkaloids from the roots of Tripterygium wilfordii.
1. Extraction:
-
The dried and powdered root material is extracted with a suitable organic solvent, such as ethanol (B145695) or a chloroform/methanol mixture.
2. Acid-Base Partitioning:
-
The crude extract is subjected to an acid-base partitioning procedure to enrich the alkaloid fraction. The extract is dissolved in an acidic aqueous solution, and the non-alkaloidal components are removed by extraction with an immiscible organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent like chloroform.
3. Chromatographic Purification:
-
The enriched alkaloid fraction is subjected to a series of chromatographic techniques for the separation and purification of individual compounds. This typically involves:
-
Column Chromatography: Using silica (B1680970) gel or ODS (octadecylsilane) as the stationary phase with a gradient of organic solvents (e.g., hexane/ethyl acetate (B1210297) or methanol/water) as the mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds to achieve high purity.
-
NF-κB Luciferase Reporter Assay for Immunosuppressive Activity
This protocol describes a common method for assessing the inhibitory effect of compounds on the NF-κB signaling pathway.
1. Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in a suitable medium.
-
The cells are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
2. Compound Treatment and Stimulation:
-
The transfected cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) for a defined period.
-
Following compound treatment, the cells are stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce NF-κB activation.
3. Cell Lysis and Luciferase Assay:
-
The cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
-
The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of NF-κB activity, is calculated from the dose-response curve.
Visualizations
Signaling Pathway Diagrams
Caption: NF-κB Signaling Pathway and the inhibitory action of this compound.
Caption: MAPK Signaling Pathway and the modulatory action of this compound.
Experimental Workflow
Caption: Workflow for isolation and bioactivity screening of this compound analogs.
Conclusion and Future Directions
This compound and its naturally occurring analogs represent a promising class of immunosuppressive agents with significant therapeutic potential. Their complex structures and potent biological activities continue to attract considerable research interest. The elucidation of their mechanism of action, primarily through the modulation of the NF-κB and MAPK signaling pathways, provides a solid foundation for further drug development.
Future research efforts should be directed towards:
-
Total Synthesis: The development of efficient total synthesis routes for this compound and its analogs will be critical for enabling comprehensive SAR studies and the generation of novel derivatives.
-
Derivative Synthesis and SAR Studies: The synthesis and biological evaluation of a diverse range of derivatives will help to identify the key structural features responsible for the desired immunosuppressive activity and to optimize the therapeutic index.
-
In-depth Mechanistic Studies: Further investigation into the precise molecular targets and downstream effects of these compounds will provide a more complete understanding of their mechanism of action.
-
Preclinical and Clinical Development: Promising lead compounds should be advanced through preclinical and clinical studies to evaluate their safety and efficacy in relevant disease models.
The continued exploration of this compound and its structural congeners holds great promise for the development of new and effective treatments for a wide range of inflammatory and autoimmune disorders.
References
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Wilfornine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfornine A is a complex sesquiterpene pyridine (B92270) alkaloid isolated from the roots of Tripterygium wilfordii, a plant used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.[1] As a member of the sesquiterpene pyridine alkaloid (SPA) class, this compound and its analogues have garnered significant interest for their potent biological activities, which are primarily attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This document provides a detailed protocol for the extraction and purification of this compound from Tripterygium wilfordii, along with an overview of its mechanism of action.
Data Presentation
Table 1: Summary of Extraction and Purification Parameters for Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii
| Step | Parameter | Details | Reference |
| Extraction | Starting Material | Dried, powdered roots of Tripterygium wilfordii | [1][2] |
| Initial Solvent | 95% Ethanol (B145695) | General protocol for alkaloids | |
| Extraction Method | Reflux or maceration | General protocol for alkaloids | |
| Fractionation | Solvent Partitioning | Chloroform (B151607) (CHCl3) | [1] |
| Alkaloid Isolation | Method | Acid-base extraction | |
| Acidification | 2% HCl | General alkaloid extraction | |
| Basification | NH4OH to pH 9-10 | General alkaloid extraction | |
| Final Extraction Solvent | Chloroform (CHCl3) | ||
| Initial Purification | Chromatography | ODS (C18) Column Chromatography | |
| Elution | Stepwise gradient of methanol (B129727) in water | General reversed-phase chromatography | |
| Final Purification | Chromatography | Preparative High-Performance Liquid Chromatography (Prep-HPLC) | |
| Column | Waters XBridge Prep OBD C18 (or similar) | ||
| Mobile Phase | Acetonitrile-Water gradients |
Note: Specific yields and purity for this compound are not widely reported and can vary depending on the plant material and extraction efficiency. The provided parameters are based on established methods for the isolation of related sesquiterpene pyridine alkaloids from the same source.
Experimental Protocols
Preparation of Plant Material
-
Obtain the dried roots of Tripterygium wilfordii.
-
Grind the roots into a fine powder using a laboratory mill.
-
Store the powdered material in a cool, dry place until extraction.
Extraction of Total Alkaloids
-
Ethanol Extraction:
-
Macerate the powdered root material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.
-
Alternatively, perform a Soxhlet extraction or reflux extraction for a more efficient process.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in water and partition it with chloroform (CHCl3) in a separatory funnel.
-
Collect the chloroform-soluble fraction, which contains the alkaloids and other lipophilic compounds.
-
Evaporate the chloroform to dryness.
-
-
Acid-Base Extraction for Total Alkaloids:
-
Dissolve the dried chloroform fraction in 2% hydrochloric acid (HCl).
-
Wash the acidic solution with diethyl ether to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide (B78521) (NH4OH).
-
Extract the alkaline solution multiple times with chloroform.
-
Combine the chloroform extracts and wash with distilled water.
-
Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate to yield the total alkaloid (TA) fraction.
-
Purification of this compound
-
ODS Column Chromatography (Initial Purification):
-
Dissolve the total alkaloid fraction in a minimal amount of methanol.
-
Apply the sample to an ODS (C18) column pre-equilibrated with water.
-
Elute the column with a stepwise gradient of increasing methanol concentration in water.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
-
-
Preparative HPLC (Final Purification):
-
Pool the fractions enriched with this compound and concentrate them. .
-
Further purify the enriched fraction using a preparative HPLC system equipped with a C18 column (e.g., Waters XBridge Prep OBD C18, 10 µm).
-
Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. A suggested starting gradient could be 35-45% acetonitrile in water over 40-60 minutes, with a flow rate of 15-20 mL/min.
-
Monitor the elution profile using a UV detector (a wavelength of around 270 nm can be used for pyridine alkaloids).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated this compound using analytical HPLC and its identity through spectroscopic methods (e.g., MS, NMR).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
References
Wilfornine A: Analytical Standards and Reference Materials - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfornine A is a complex macrocyclic alkaloid isolated from plants of the Tripterygium genus, notably Tripterygium wilfordii, which has a long history in traditional Chinese medicine. This document provides detailed application notes and protocols for the analytical characterization of this compound, intended to support researchers in quality control, pharmacokinetic studies, and drug development. The methodologies described are based on established analytical techniques and provide a framework for the accurate and precise quantification of this compound.
This compound Analytical Standards
High-purity this compound analytical standards are essential for the accurate identification and quantification of this compound in various matrices. These standards are typically supplied by specialized chemical companies and should be accompanied by a comprehensive Certificate of Analysis (CoA).
Certificate of Analysis (Example)
A Certificate of Analysis for a this compound reference standard provides critical information regarding its identity, purity, and physical properties. While a specific CoA for this compound was not found in the public domain, a representative example is provided below. Researchers should always refer to the CoA provided by their specific supplier.
Table 1: Example Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Identity | |||
| CAS Number | 345954-00-9 | Conforms | --- |
| Molecular Formula | C45H51NO20 | Conforms | --- |
| Molecular Weight | 925.89 g/mol | 925.88 g/mol | Mass Spectrometry |
| Appearance | White to off-white powder | Conforms | Visual Inspection |
| ¹H NMR | Conforms to structure | Conforms | NMR Spectroscopy |
| Purity | |||
| Purity by HPLC | ≥ 95% | 98.7% | HPLC-UV |
| Loss on Drying | ≤ 1.0% | 0.3% | Gravimetric |
| Residue on Ignition | ≤ 0.1% | <0.1% | USP <281> |
| Physical Properties | |||
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Conforms | Visual Inspection |
| Melting Point | Not Determined | Not Determined | --- |
| Storage | |||
| Recommended | 2-8°C, protect from light | --- | --- |
Disclaimer: This is an example Certificate of Analysis. Actual values may vary between lots and suppliers. Always refer to the documentation provided with your analytical standard.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification
This protocol outlines a general method for the quantitative analysis of this compound using HPLC with UV detection. This method is suitable for determining the purity of a reference standard and for quantifying this compound in simple matrices.
2.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Methanol (B129727) (HPLC grade)
2.1.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
2.1.3. Chromatographic Conditions (Starting Point)
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
2.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol or a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.
2.1.5. Analysis and Data Interpretation
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC-UV Analysis of this compound
Application Notes and Protocols for the Quantification of Wilfornine A using HPLC-MS/MS
Introduction
Wilfornine A is a sesquiterpenoid alkaloid isolated from Tripterygium wilfordii, a plant with a long history in traditional medicine. As research into the pharmacological properties of individual compounds from this plant intensifies, the need for robust and sensitive analytical methods for their quantification becomes crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the high selectivity and sensitivity required for the accurate determination of this compound in complex biological matrices.
While specific validated methods for the quantification of this compound are not widely published, this document provides a detailed application note and protocol based on the established methods for the quantification of the closely related and structurally similar compound, Wilforine. Wilforine is also a major alkaloid from Tripterygium wilfordii, and its analytical methods serve as an excellent template for the development of a validated assay for this compound. Researchers can adapt this protocol, with the necessary optimization of mass spectrometry parameters, to quantify this compound for pharmacokinetic studies, quality control of herbal preparations, and other research applications.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of an HPLC-MS/MS method for the analysis of Wilforine, which can be expected to be similar for this compound upon method optimization.
Table 1: HPLC-MS/MS Method Parameters for Wilforine Analysis
| Parameter | Value |
| HPLC System | Shimadzu LC-20A or equivalent |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., LCMS-8050) |
| Column | Sepax GP-Phenyl |
| Mobile Phase | Methanol (B129727) and 10 mmol/L ammonium (B1175870) formate (B1220265) buffer with 0.1% formic acid (75:25, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Wilforine) | m/z 867.6 → 206.0[1] |
| Internal Standard (IS) | Bulleyacinitine A |
| MRM Transition (IS) | m/z 664.1 → 584.1[1] |
Table 2: Method Validation Parameters for Wilforine Quantification
| Parameter | Result |
| Linearity Range | 0.02 - 100 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL in rat plasma |
| Limit of Detection (LOD) | 1.3 ng/L in honey |
| Limit of Quantification (LOQ) | 2.7 ng/L in honey |
| Recovery | 98.8 - 116.0% in honey |
| Precision (RSD) | Intra-day and inter-day RSDs within acceptable limits |
| Accuracy | Within acceptable limits |
Experimental Protocols
This section provides a detailed methodology for the quantification of Wilforine in biological matrices, which can be adapted for this compound.
Sample Preparation (Liquid-Liquid Extraction for Plasma)
-
Aliquot 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add the internal standard solution (Bulleyacinitine A).
-
Add 1 mL of methyl tertiary butyl ether.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the solution to an HPLC vial for analysis.
HPLC-MS/MS Analysis
-
Instrument Setup :
-
HPLC: Shimadzu LC-20A system or equivalent, consisting of a binary pump, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions :
-
Column : Sepax GP-Phenyl column.
-
Mobile Phase : A mixture of methanol and 10 mmol/L ammonium formate buffer containing 0.1% formic acid (75:25, v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 40 °C.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
Wilforine : m/z 867.6 → 206.0
-
Internal Standard (Bulleyacinitine A) : m/z 664.1 → 584.1
-
Note for this compound : The precursor ion for this compound would be its protonated molecule [M+H]⁺. The product ions would need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans.
-
-
Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.
-
Method Validation
To ensure the reliability of the analytical method for this compound, a full validation should be performed according to regulatory guidelines (e.g., FDA or ICH). The validation should include the following parameters:
-
Specificity and Selectivity : Assess the potential for interference from endogenous components in the matrix by analyzing blank samples.
-
Linearity and Range : Prepare a calibration curve with a series of known concentrations of this compound to establish the range over which the assay is linear.
-
Accuracy and Precision : Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery : Evaluate the efficiency of the extraction procedure by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect : Assess the ion suppression or enhancement caused by the sample matrix.
-
Stability : Evaluate the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC-MS/MS.
Caption: Workflow for this compound quantification.
References
Application Notes and Protocols for In Vitro Assay Development of Wilfornine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfornine A is a natural product isolated from Tripterygium wilfordii, a plant with a long history in traditional medicine for its anti-inflammatory and immunosuppressive properties. While extensive research exists for some compounds from this plant, such as triptolide (B1683669) and celastrol, this compound remains a less-characterized molecule. These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound, focusing on assays to determine its potential cytotoxic and anti-inflammatory activities. The protocols outlined below are designed to guide researchers in establishing a robust screening cascade to elucidate the biological effects and potential mechanism of action of this compound.
Given the known biological activities of other compounds isolated from Tripterygium wilfordii, it is hypothesized that this compound may exhibit anti-inflammatory effects through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2][3] Therefore, the proposed in vitro assays will focus on assessing cytotoxicity and the inhibition of these pro-inflammatory signaling cascades.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison.
Table 1: Cytotoxicity of this compound on Raw 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 75.6 ± 8.3 |
| 50 | 40.2 ± 7.5 |
| 100 | 15.8 ± 3.9 |
Table 2: Effect of this compound on NF-κB Activation in LPS-stimulated Raw 264.7 Cells
| Treatment | Normalized Luciferase Activity (RLU) (Mean ± SD) | % Inhibition |
| Vehicle Control | 1.0 ± 0.1 | - |
| LPS (1 µg/mL) | 15.7 ± 1.8 | 0 |
| LPS + this compound (1 µM) | 12.3 ± 1.5 | 21.6 |
| LPS + this compound (10 µM) | 6.8 ± 0.9 | 56.7 |
| LPS + this compound (50 µM) | 2.5 ± 0.4 | 84.1 |
Table 3: Effect of this compound on p38 MAPK Phosphorylation in LPS-stimulated Raw 264.7 Cells
| Treatment | p-p38/total p38 Ratio (Mean ± SD) | % Inhibition |
| Vehicle Control | 0.1 ± 0.02 | - |
| LPS (1 µg/mL) | 1.0 ± 0.15 | 0 |
| LPS + this compound (1 µM) | 0.8 ± 0.11 | 20.0 |
| LPS + this compound (10 µM) | 0.4 ± 0.07 | 60.0 |
| LPS + this compound (50 µM) | 0.2 ± 0.04 | 80.0 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of a murine macrophage cell line, Raw 264.7.
Materials:
-
Raw 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed Raw 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be less than 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound on the activation of the NF-κB signaling pathway in response to Lipopolysaccharide (LPS) stimulation.
Materials:
-
Raw 264.7 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Complete DMEM
-
This compound stock solution (in DMSO)
-
LPS from E. coli O111:B4
-
Dual-Luciferase® Reporter Assay System
-
96-well opaque plates
-
Luminometer
Protocol:
-
Seed the transfected Raw 264.7 cells in a 96-well opaque plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) for 6 hours. Include an unstimulated control.
-
Lyse the cells using the passive lysis buffer provided in the kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage inhibition of NF-κB activation relative to the LPS-stimulated control.
Western Blot Analysis of MAPK Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of a key MAPK, p38, in LPS-stimulated cells.
Materials:
-
Raw 264.7 cells
-
Complete DMEM
-
This compound stock solution (in DMSO)
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed Raw 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-p38 MAPK antibody to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of phosphorylated p38 to total p38.
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by this compound.
References
- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Tripterygium wilfordii Hook F for immune-mediated inflammatory diseases: progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Wilfornine A Animal Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wilfornine A is a sesquiterpenoid pyridine (B92270) alkaloid isolated from the plant Tripterygium wilfordii, a traditional Chinese medicine known for its potent anti-inflammatory and immunosuppressive effects.[1][2] Compounds from Tripterygium wilfordii, such as triptolide (B1683669) and celastrol, have shown significant therapeutic potential in preclinical models of autoimmune diseases.[3][4] The mechanism of action for many of these compounds is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses.[3] This document provides a detailed experimental design for evaluating the therapeutic efficacy of this compound in a preclinical animal model of rheumatoid arthritis.
Proposed Animal Model: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is a widely used and well-characterized model for human rheumatoid arthritis. It shares many pathological and immunological features with the human disease, including synovitis, cartilage and bone erosion, and the production of autoantibodies.
Experimental Design and Protocols
Experimental Groups and Dosing Regimen
A well-controlled study will include the following experimental groups to assess the efficacy and safety of this compound.
| Group | Treatment | Animal No. (n) | Dosage | Route of Administration | Treatment Duration |
| 1 | Normal Control | 12 | Vehicle (e.g., 0.5% CMC-Na) | Oral gavage | 21 days |
| 2 | CIA Model Control | 12 | Vehicle (e.g., 0.5% CMC-Na) | Oral gavage | 21 days |
| 3 | This compound (Low Dose) | 12 | To be determined (e.g., 10 mg/kg/day) | Oral gavage | 21 days |
| 4 | This compound (Mid Dose) | 12 | To be determined (e.g., 20 mg/kg/day) | Oral gavage | 21 days |
| 5 | This compound (High Dose) | 12 | To be determined (e.g., 40 mg/kg/day) | Oral gavage | 21 days |
| 6 | Positive Control | 12 | Methotrexate (MTX) (e.g., 0.1 mg/kg/day) | Oral gavage | 21 days |
Dosage for this compound should be determined by preliminary dose-finding and toxicity studies. The suggested doses are hypothetical and based on typical ranges for similar natural products.
Experimental Workflow Diagram
Detailed Experimental Protocols
a. Collagen-Induced Arthritis (CIA) Induction Protocol
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen (CII) in 100 µL of Complete Freund's Adjuvant (CFA).
-
Administer the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of bovine CII in 100 µL of Incomplete Freund's Adjuvant (IFA).
-
Administer the emulsion intradermally at the base of the tail.
-
-
Monitoring:
-
Begin daily monitoring for signs of arthritis from day 21.
-
Clinical assessment of arthritis severity will be performed using a standardized scoring system (see below).
-
b. Clinical Assessment of Arthritis
| Score | Description |
| 0 | No evidence of erythema or swelling |
| 1 | Erythema and mild swelling confined to the tarsals or ankle joint |
| 2 | Erythema and mild swelling extending from the ankle to the tarsals |
| 3 | Erythema and moderate swelling extending from the ankle to metatarsal joints |
| 4 | Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb |
The arthritis score for each mouse is the sum of the scores for all four paws, with a maximum possible score of 16.
c. Sample Collection and Analysis
-
Blood Collection: Collect blood via cardiac puncture at the time of euthanasia for serum separation. Store serum at -80°C for cytokine and autoantibody analysis.
-
Tissue Collection:
-
Harvest hind paws and fix in 10% neutral buffered formalin for histopathological analysis.
-
Collect spleen and lymph nodes for immunological studies (e.g., flow cytometry for T-cell subsets).
-
Collect synovial tissue for protein extraction (Western blot) and RNA extraction (RT-qPCR).
-
d. Histopathological Analysis
-
Decalcify formalin-fixed paws in 10% EDTA for 2-3 weeks.
-
Embed in paraffin (B1166041) and section at 5 µm thickness.
-
Stain with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and pannus formation.
-
Stain with Safranin O-Fast Green to evaluate cartilage damage.
e. Cytokine and Autoantibody Analysis (ELISA)
-
Measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using commercially available ELISA kits.
-
Measure serum levels of anti-CII IgG antibodies using ELISA.
f. Western Blot Analysis
-
Extract total protein from synovial tissue.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against key proteins in the NF-κB pathway (e.g., p-p65, p-IκBα, IκBα).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound is hypothesized to exert its immunosuppressive and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. In inflammatory conditions, various stimuli such as TNF-α and IL-1β activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
NF-κB Signaling Pathway Diagram
Data Presentation
The following tables provide a template for summarizing the quantitative data that will be collected during the study.
Table 1: Clinical Assessment of Arthritis
| Group | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Body Weight Change (%) |
| Normal Control | |||
| CIA Model Control | |||
| This compound (Low Dose) | |||
| This compound (Mid Dose) | |||
| This compound (High Dose) | |||
| Positive Control (MTX) |
Table 2: Serum Cytokine and Antibody Levels
| Group | TNF-α (pg/mL, Mean ± SEM) | IL-1β (pg/mL, Mean ± SEM) | IL-6 (pg/mL, Mean ± SEM) | Anti-CII IgG (OD, Mean ± SEM) |
| Normal Control | ||||
| CIA Model Control | ||||
| This compound (Low Dose) | ||||
| This compound (Mid Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control (MTX) |
Table 3: Histopathological Scoring of Joints
| Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |
| Normal Control | ||||
| CIA Model Control | ||||
| This compound (Low Dose) | ||||
| This compound (Mid Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control (MTX) |
Conclusion
This detailed application note and protocol provides a comprehensive framework for the preclinical evaluation of this compound in a collagen-induced arthritis animal model. By following these guidelines, researchers can systematically assess the therapeutic potential of this compound as an immunosuppressive and anti-inflammatory agent and elucidate its mechanism of action through the NF-κB signaling pathway. The structured data presentation will facilitate clear interpretation and comparison of results, contributing to the efficient development of this promising natural compound.
References
- 1. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 2. Frontiers | Tripterygium wilfordii glycosides ameliorates collagen-induced arthritis and aberrant lipid metabolism in rats [frontiersin.org]
- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Wilfornine A Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and detailed protocols for the identification and validation of the molecular targets of Wilfornine A, a natural alkaloid with significant immunomodulatory and anti-inflammatory properties.
This compound, derived from the plant Tripterygium wilfordii, has been shown to exert its biological effects primarily through the modulation of the immune system. Initial studies suggest its mechanism of action involves the inhibition of T-cell activation and proliferation, the disruption of interleukin-2 (B1167480) (IL-2) production, and interference with the NF-κB signaling pathway[1]. Computational studies, including network pharmacology and molecular docking, have predicted potential protein targets such as Proto-oncogene tyrosine-protein kinase Src (SRC) and Tyrosine-protein phosphatase non-receptor type 11 (PTPN11)[2][3][4].
This document outlines experimental strategies to identify and validate these and other potential targets of this compound, providing researchers with the necessary protocols to elucidate its precise mechanism of action.
Section 1: Target Identification Techniques
Target identification is the crucial first step in understanding the mechanism of action of a bioactive compound. For this compound, a combination of unbiased, label-free methods and affinity-based approaches can be employed.
Label-Free Target Identification Methods
Label-free methods are advantageous as they do not require modification of the small molecule, thus preserving its native binding characteristics.
Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability[5]. This change in thermal stability can be detected by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the remaining soluble protein.
Protocol: CETSA for this compound Target Identification
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., Jurkat T-cells for immune response) to 80-90% confluency.
-
Harvest cells and resuspend in PBS with protease and phosphatase inhibitors.
-
Divide the cell suspension into two aliquots: one treated with this compound (e.g., 1-50 µM, concentration to be optimized) and a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble proteins by SDS-PAGE and Western blotting using antibodies against suspected targets (e.g., SRC, PTPN11, p65 subunit of NF-κB).
-
Alternatively, for unbiased screening, the samples can be analyzed by mass spectrometry to identify all stabilized proteins.
-
Principle: DARTS identifies protein targets by observing their protection from proteolysis upon ligand binding. A small molecule-protein complex is more resistant to protease digestion than the unbound protein.
Protocol: DARTS for this compound Target Identification
-
Cell Lysate Preparation:
-
Prepare a cell lysate from a relevant cell line in M-PER or a similar lysis buffer containing protease inhibitors.
-
Determine the total protein concentration using a BCA or Bradford assay.
-
-
This compound Incubation:
-
Aliquot the cell lysate and incubate with varying concentrations of this compound or a vehicle control for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease (e.g., thermolysin or pronase) to each aliquot at an optimized concentration (to achieve partial digestion in the control group).
-
Incubate for a defined time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases) and SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the digested proteins on an SDS-PAGE gel.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Look for bands that are more intense in the this compound-treated lanes compared to the control, indicating protection from digestion.
-
Excise the protected bands and identify the proteins using mass spectrometry.
-
Alternatively, if a target is suspected, perform a Western blot to confirm its protection.
-
Affinity-Based Target Identification
This approach utilizes a modified version of this compound to "pull down" its binding partners from a cell lysate.
Principle: An immobilized this compound analogue is used as bait to capture its interacting proteins from a cell lysate.
Protocol: Affinity Chromatography for this compound
-
Probe Synthesis:
-
Synthesize a this compound derivative with a linker arm and an affinity tag (e.g., biotin (B1667282) or a photoreactive group for photo-affinity chromatography).
-
-
Immobilization:
-
Couple the synthesized this compound probe to an affinity resin (e.g., streptavidin-agarose beads for a biotinylated probe).
-
-
Protein Pull-Down:
-
Incubate the immobilized probe with a cell lysate to allow for binding.
-
Wash the resin extensively to remove non-specific binders.
-
For photo-affinity probes, expose the mixture to UV light to covalently crosslink the probe to its target.
-
-
Elution and Analysis:
-
Elute the bound proteins from the resin.
-
Separate the eluted proteins by SDS-PAGE.
-
Identify the unique protein bands in the experimental lane by mass spectrometry.
-
Section 2: Target Validation Techniques
Once potential targets are identified, it is crucial to validate their biological relevance to the effects of this compound.
Confirmation of Direct Binding
Principle: SPR is a label-free technique that measures the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor chip in real-time.
Protocol: SPR for this compound Binding Analysis
-
Protein Immobilization:
-
Immobilize the purified recombinant target protein (e.g., SRC, PTPN11) onto an SPR sensor chip.
-
-
Binding Analysis:
-
Flow solutions of this compound at various concentrations over the sensor chip surface.
-
Monitor the change in the SPR signal, which is proportional to the mass of this compound binding to the immobilized protein.
-
-
Data Analysis:
-
Generate sensorgrams (plots of response units vs. time).
-
Fit the data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
| Parameter | Description |
| ka (M⁻¹s⁻¹) | Association rate constant |
| kd (s⁻¹) | Dissociation rate constant |
| KD (M) | Equilibrium dissociation constant (kd/ka) |
Validation in a Cellular Context
Principle: Western blotting can be used to assess how this compound affects the expression or post-translational modification (e.g., phosphorylation) of its target and downstream signaling proteins.
Protocol: Western Blot for NF-κB Pathway Activation
-
Cell Treatment and Lysis:
-
Treat cells (e.g., macrophages or T-cells) with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of this compound.
-
Lyse the cells and prepare nuclear and cytoplasmic extracts.
-
-
SDS-PAGE and Transfer:
-
Separate proteins from the extracts by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65).
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
-
Analysis:
-
Quantify band intensities to determine the effect of this compound on protein phosphorylation and the nuclear translocation of p65.
-
Principle: qPCR can measure changes in the mRNA levels of genes regulated by the target of this compound. For example, inhibition of the NF-κB pathway should lead to decreased expression of its target genes, such as IL-2.
Protocol: qPCR for IL-2 Gene Expression
-
Cell Treatment and RNA Extraction:
-
Treat T-cells with a stimulant (e.g., PMA and ionomycin) with and without this compound.
-
Extract total RNA from the cells.
-
-
cDNA Synthesis:
-
Reverse transcribe the RNA into cDNA.
-
-
qPCR:
-
Perform qPCR using primers specific for IL-2 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis:
-
Calculate the relative change in IL-2 mRNA expression using the ΔΔCt method.
-
Principle: Silencing the expression of the putative target gene using small interfering RNA (siRNA) should abolish or reduce the biological effect of this compound if the compound acts through that target.
Protocol: siRNA Knockdown for Target Validation
-
siRNA Transfection:
-
Transfect the chosen cell line with siRNA targeting the identified protein (e.g., SRC or PTPN11) or a non-targeting control siRNA.
-
-
Verification of Knockdown:
-
After 48-72 hours, confirm the knockdown of the target protein by Western blotting or qPCR.
-
-
Functional Assay:
-
Treat the knockdown and control cells with this compound.
-
Perform a relevant functional assay (e.g., a cell proliferation assay or cytokine production assay).
-
-
Analysis:
-
Compare the effect of this compound in the target-knockdown cells versus the control cells. A diminished effect in the knockdown cells validates the target.
-
Principle: To confirm the direct inhibitory effect of this compound on predicted enzyme targets like SRC (a kinase) or PTPN11 (a phosphatase).
Protocol: In Vitro SRC Kinase Assay
-
Reaction Setup:
-
In a microplate, combine recombinant human SRC enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.
-
Add varying concentrations of this compound or a known SRC inhibitor (e.g., Dasatinib) as a positive control.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C to allow the phosphorylation of the substrate.
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as an ADP-Glo assay which measures ADP production, or by using a phospho-specific antibody in an ELISA format.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
| Parameter | Description |
| IC50 (M) | The concentration of an inhibitor where the response is reduced by half. |
A similar protocol can be followed for a PTPN11 phosphatase assay, using a phosphorylated peptide as a substrate and measuring the amount of dephosphorylation.
Section 3: Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for the validation of a putative drug target.
References
- 1. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 2. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Probing the NF-κB Signaling Pathway with Bioactive Compounds from Tripterygium wilfordii
Application Notes and Protocols for Researchers
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammation, stress, and immune challenges. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer. Consequently, identifying and characterizing molecular probes that can modulate this pathway is of paramount importance for both basic research and drug development. While direct studies on Wilfornine A's interaction with the NF-κB pathway are not extensively documented in current scientific literature, other bioactive compounds derived from the same plant, Tripterygium wilfordii, notably triptolide (B1683669) and celastrol (B190767), are well-characterized inhibitors of this pathway.[1][2][3][4][5] These compounds serve as powerful tools to dissect the intricate mechanisms of NF-κB signaling.
This document provides detailed application notes and experimental protocols for utilizing these Tripterygium wilfordii-derived compounds as molecular probes to investigate the NF-κB signaling cascade. The methodologies described herein are based on established protocols for studying NF-κB inhibition and can be adapted for specific research questions.
Mechanism of Action: Targeting the NF-κB Signaling Cascade
The canonical NF-κB pathway is a primary target for the anti-inflammatory effects of compounds from Tripterygium wilfordii. In its inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory and other target genes.
Bioactive compounds from Tripterygium wilfordii, such as triptolide and celastrol, have been shown to inhibit this pathway at multiple key steps:
-
Inhibition of IKK Activity: These compounds can directly or indirectly suppress the kinase activity of the IKK complex, preventing the phosphorylation of IκBα.
-
Prevention of IκBα Degradation: By inhibiting IKK, the phosphorylation and subsequent degradation of IκBα are blocked, keeping NF-κB in its inactive cytoplasmic state.
-
Blockade of p65 Nuclear Translocation: As a consequence of IκBα stabilization, the nuclear translocation of the p65 subunit of NF-κB is inhibited.
These inhibitory actions make these compounds valuable as molecular probes to study the dynamics and regulation of the NF-κB pathway.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of triptolide and celastrol on the NF-κB pathway from various studies. These values can serve as a starting point for designing experiments.
| Compound | Cell Line | Assay | Stimulant | IC50 / Effective Concentration | Reference |
| Triptolide | Human Umbilical Vein Endothelial Cells (HUVECs) | IκBα Phosphorylation | LPS | Significant inhibition at 10-100 nM | |
| C2C12 myoblasts | NF-κB Luciferase Reporter | TNF-α | Not specified, effective at 4-16 ng/ml | ||
| Celastrol | KBM-5 (human chronic myelogenous leukemia) | NF-κB DNA Binding (EMSA) | TNF-α | ~5 µM | |
| SKOV-3 and OVCAR-3 (ovarian cancer) | IκBα Phosphorylation | Not specified | Inhibition at <0.5 µM |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of the molecular probe.
Materials:
-
HEK293 or other suitable cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Stimulant (e.g., TNF-α at a final concentration of 10-20 ng/mL).
-
Tripterygium wilfordii-derived compound (e.g., triptolide or celastrol) stock solution in DMSO.
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of the Tripterygium wilfordii-derived compound in culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound or vehicle. Pre-incubate for 1-2 hours.
-
Add the stimulant (e.g., TNF-α) to all wells except for the negative control wells.
-
Incubate for an additional 6-24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Normalize the luciferase readings to a measure of cell viability (e.g., using a CellTiter-Glo assay or by co-transfecting with a constitutively expressed reporter like Renilla luciferase).
Protocol 2: Immunofluorescence Staining for p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit, providing a qualitative and quantitative measure of its nuclear translocation.
Materials:
-
Cells of interest (e.g., HeLa, A549, or primary cells).
-
Glass coverslips or chamber slides.
-
Stimulant (e.g., TNF-α).
-
Tripterygium wilfordii-derived compound.
-
4% paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against NF-κB p65.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Seed cells on coverslips or chamber slides and allow them to adhere.
-
Treat the cells with the Tripterygium wilfordii-derived compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., TNF-α) for 30-60 minutes.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 to determine the extent of translocation.
Protocol 3: Western Blot for IκBα Phosphorylation and Degradation
This technique allows for the detection of changes in the phosphorylation status and total protein levels of IκBα.
Materials:
-
Cells and culture reagents.
-
Stimulant and Tripterygium wilfordii-derived compound.
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Plate cells and grow to 80-90% confluency.
-
Pre-treat with the Tripterygium wilfordii-derived compound or vehicle for 1-2 hours.
-
Stimulate with the agonist for a short time course (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody (anti-phospho-IκBα or anti-total IκBα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
Visualizations
References
- 1. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triptolide inhibits the function of TNF-α in osteoblast differentiation by inhibiting the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triptolide attenuates lipopolysaccharide-induced inflammatory responses in human endothelial cells: involvement of NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celastrol ameliorates inflammatory pain and modulates HMGB1/NF-κB signaling pathway in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel triptolide analog downregulates NF-κB and induces mitochondrial apoptosis pathways in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Wilfornine A - Yield Improvement
Notice to Researchers: Following a comprehensive review of available scientific literature, we have found no published total synthesis of Wilfornine A. As a result, specific troubleshooting guides, FAQs, and detailed experimental protocols for its synthesis cannot be provided at this time. The information presented below is a generalized guide for troubleshooting the synthesis of complex natural products and may not be directly applicable to this compound.
General Troubleshooting Guide for Complex Molecule Synthesis
Challenges in synthesizing complex natural products often arise from low yields, unexpected side reactions, and difficulties in purification. This guide provides a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the first steps to troubleshoot this?
A1:
-
Reagent Purity and Stoichiometry:
-
Verify the purity of all starting materials and reagents. Impurities can act as catalysts for side reactions or inhibit the desired transformation.
-
Re-check all calculations for reagent stoichiometry. Ensure accurate measurement of limiting reagents.
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction is maintained at the optimal temperature. Use a calibrated thermometer and appropriate heating or cooling baths.
-
Atmosphere: For air- or moisture-sensitive reactions, confirm that the inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction. Check for leaks in the apparatus.
-
Solvent: Use dry, degassed solvents as required by the reaction. Residual water or oxygen can quench reagents or promote undesired pathways.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS). This will help determine if the reaction has gone to completion, stalled, or if byproducts are forming over time.
-
Q2: I am observing multiple unexpected spots on my TLC plate. How can I identify and minimize these byproducts?
A2:
-
Characterization of Byproducts: If possible, isolate and characterize the major byproducts using techniques like NMR, MS, and IR spectroscopy. Understanding their structure can provide insights into the undesired reaction pathways.
-
Modification of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often increase selectivity and reduce the formation of byproducts from high-energy transition states.
-
Order of Addition: The order in which reagents are added can be critical. Consider adding a highly reactive reagent slowly to a solution of the substrate to maintain a low concentration of the reactive species.
-
Catalyst/Reagent Choice: A different catalyst or reagent might offer higher selectivity for the desired transformation.
-
Q3: The purification of my product is proving difficult. What strategies can I employ?
A3:
-
Chromatography Optimization:
-
Experiment with different solvent systems for column chromatography to achieve better separation.
-
Consider using different stationary phases (e.g., alumina, C18-silica) if standard silica (B1680970) gel is ineffective.
-
High-Performance Liquid Chromatography (HPLC) can offer superior resolution for challenging separations.
-
-
Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Screen various solvents and solvent mixtures to find suitable conditions.
-
Derivative Formation: In some cases, it may be beneficial to convert the product into a crystalline derivative that is easier to purify. The original product can then be regenerated in a subsequent step.
General Experimental Protocols for Yield Improvement
The following are generalized protocols for common techniques aimed at improving reaction outcomes.
Table 1: General Strategies for Yield Improvement
| Strategy | Description | Key Experimental Considerations |
| Reagent Purification | Ensuring the purity of starting materials and reagents to minimize side reactions. | - Distillation of liquid reagents. - Recrystallization of solid reagents. - Use of freshly opened or properly stored sensitive reagents. |
| Solvent Purity | Using dry and degassed solvents for sensitive reactions. | - Distillation from an appropriate drying agent (e.g., sodium/benzophenone, calcium hydride). - Use of commercially available anhydrous solvents. |
| Inert Atmosphere Technique | Excluding atmospheric oxygen and moisture. | - Use of Schlenk lines or glove boxes. - Purging the reaction vessel with an inert gas (N₂ or Ar). |
| Slow Addition of Reagents | Maintaining a low concentration of a highly reactive species to improve selectivity. | - Use of a syringe pump for precise and slow addition of liquid reagents. - Dropwise addition via an addition funnel. |
Visualizing a General Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing common issues in a multi-step synthesis.
Caption: A general workflow for troubleshooting low-yield chemical reactions.
"Wilfornine A" purification challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Wilfornine A, a sesquiterpene pyridine (B92270) alkaloid isolated from Tripterygium wilfordii.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a sesquiterpene pyridine alkaloid. It is one of many structurally related alkaloids found in the medicinal plant Tripterygium wilfordii Hook. f. (Celastraceae family). These compounds are of interest due to their potential biological activities, including immunosuppressive effects.[1]
Q2: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its presence in a complex mixture of other structurally similar alkaloids and compounds within the Tripterygium wilfordii extract.[1][2] Key challenges include:
-
Co-elution of related alkaloids: The extract contains numerous alkaloids with similar polarities and chromatographic behavior, making their separation difficult.
-
Low abundance: this compound may be a minor component in the total alkaloid fraction, requiring efficient and high-resolution purification techniques.
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Potential for degradation: Like many natural products, this compound may be susceptible to degradation under harsh extraction or purification conditions (e.g., extreme pH, high temperatures).
Q3: What are the general steps for the isolation and purification of this compound?
A typical workflow involves:
-
Extraction: The dried and powdered plant material (usually roots or root bark) is extracted with an organic solvent like ethanol (B145695).
-
Fractionation: The crude extract is then partitioned and subjected to column chromatography to separate the complex mixture into fractions.
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Fine Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
Q4: What analytical techniques are used to identify and characterize this compound?
Following purification, the structure of this compound is typically confirmed using a combination of spectroscopic methods, including:
-
High-Resolution Mass Spectrometry (HRMS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, COSY, HMBC, HSQC)
-
Infrared (IR) Spectroscopy
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Low Yield of Crude Extract | Inefficient extraction from plant material. | - Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Consider using alternative extraction methods such as Soxhlet or ultrasonic-assisted extraction to improve efficiency.[3] - Optimize the solvent-to-solid ratio and extraction time. |
| Co-elution of Impurities in Column Chromatography | The polarity of the elution solvent is not optimal for separating this compound from other closely related alkaloids. | - Employ a shallower solvent gradient during column chromatography to improve resolution. - Try a different stationary phase with alternative selectivity (e.g., alumina (B75360) instead of silica (B1680970) gel). - Consider using a different solvent system for elution. |
| Peak Tailing in HPLC | This compound, as an alkaloid, is a basic compound that can interact with acidic silanol (B1196071) groups on the surface of silica-based HPLC columns, leading to poor peak shape.[4] | - Add a small amount of a competing base, such as triethylamine, or an acid, like formic acid or acetic acid, to the mobile phase to improve peak symmetry. - Use a column with end-capping to reduce the number of free silanol groups. - Operate the HPLC at a slightly elevated temperature to improve mass transfer and peak shape. |
| Poor Resolution Between Isomeric Alkaloids in HPLC | The mobile phase composition is not providing sufficient selectivity to separate structurally similar isomers. | - Modify the mobile phase by changing the organic solvent (e.g., from methanol (B129727) to acetonitrile) or altering the solvent ratios. - Adjust the pH of the mobile phase to potentially alter the ionization state and retention of the alkaloids. - Decrease the flow rate to increase the number of theoretical plates and improve resolution. |
| Compound Degradation During Purification | This compound may be unstable under certain conditions (e.g., exposure to strong acids/bases, high temperatures, or light). | - Avoid extreme pH conditions during extraction and purification. - Perform purification steps at room temperature or below, if possible. - Protect the samples from light by using amber vials or covering glassware with aluminum foil. |
| Irreproducible Retention Times in HPLC | The HPLC system is not properly equilibrated, or there are issues with the mobile phase or pump. | - Ensure the column is fully equilibrated with the mobile phase before each injection. - Degas the mobile phase to prevent air bubbles from causing pressure fluctuations. - Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of Alkaloids from Tripterygium wilfordii
-
Extraction:
-
Air-dried and powdered root bark of Tripterygium wilfordii (1 kg) is refluxed with 95% ethanol (3 x 5 L) for 2 hours for each extraction.
-
The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
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The crude extract is suspended in 2% hydrochloric acid and filtered.
-
The acidic solution is then basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10 and extracted with chloroform (B151607).
-
The chloroform layer, containing the total alkaloids, is washed with water and concentrated to dryness.
-
-
Silica Gel Column Chromatography:
-
The total alkaloid extract is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of chloroform-methanol to separate the alkaloids into several fractions based on polarity.
-
Fractions are monitored by Thin Layer Chromatography (TLC).
-
Protocol 2: HPLC Purification of this compound
-
HPLC System: A preparative HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is a common choice for the separation of alkaloids.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid, is often effective.
-
Gradient Elution: A typical gradient might be:
-
0-10 min: 10-30% acetonitrile
-
10-40 min: 30-60% acetonitrile
-
40-50 min: 60-90% acetonitrile
-
50-60 min: 90% acetonitrile
-
-
Detection: The elution profile is monitored at a wavelength of around 254 nm.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected, combined, and the solvent is evaporated to yield the purified compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for HPLC separation issues.
References
- 1. Immunosuppressive Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. [mdpi.com]
- 2. Alkaloid-driven multi-target synergy of Tripterygium wilfordii polyglycosides overcomes cisplatin resistance in ovarian cancer by coordinated inhibition of PTPN11/EGFR/JAK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
"Wilfornine A" stability issues in solution
Welcome to the technical support center for Wilfornine A. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability challenges encountered when working with this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a variety of organic solvents. Based on available data, it is soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1]. For biological assays, DMSO is commonly used to prepare stock solutions. However, for long-term storage, less polar, aprotic solvents like chloroform may offer better stability, similar to other compounds isolated from Tripterygium wilfordii[1].
Q2: What are the optimal storage conditions for this compound solutions?
A2: For maximum stability, this compound stock solutions should be stored at -20°C or lower in tightly sealed vials to minimize solvent evaporation and exposure to moisture. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Desiccated conditions are recommended for the solid compound[1].
Q3: My this compound solution has changed color/shown precipitation. What should I do?
A3: A change in color or the appearance of a precipitate can be an indicator of compound degradation or precipitation due to solvent evaporation or temperature changes. It is recommended to discard the solution and prepare a fresh one from solid material. To investigate the issue, you could analyze the solution using HPLC to check for the appearance of new peaks corresponding to degradation products.
Q4: How does pH affect the stability of this compound in aqueous or semi-aqueous solutions?
A4: While specific data for this compound is limited, related compounds from Tripterygium wilfordii, such as triptolide (B1683669), show significant pH-dependent degradation. Triptolide is most stable in slightly acidic to neutral conditions (pH 6) and degrades rapidly in basic media (pH > 7)[1]. This compound possesses multiple ester functional groups, which are susceptible to hydrolysis. This hydrolysis is significantly accelerated by basic conditions and can also occur under acidic conditions. Therefore, it is critical to maintain the pH of your experimental medium in the slightly acidic to neutral range if aqueous buffers are used.
Q5: Is this compound sensitive to light?
A5: The photosensitivity of this compound has not been extensively reported. However, as a general precaution for complex natural products, exposure to direct sunlight or strong UV light should be avoided. We recommend working with this compound solutions in a subdued lighting environment and storing solutions in amber vials or vials wrapped in aluminum foil to protect them from light. Photostability testing according to ICH guidelines (Q1B) is recommended if the compound is being developed as a drug product[2].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Compound degradation in solution. | Prepare fresh solutions before each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C. Verify the purity of the solution using HPLC. |
| Inconsistent experimental results | Instability of this compound under specific assay conditions (e.g., pH, temperature, buffer components). | Evaluate the stability of this compound directly in your assay buffer under the exact experimental conditions (time, temperature, lighting). Use a stability-indicating method like HPLC to quantify the remaining parent compound. Consider adjusting buffer pH to be between 6 and 7. |
| Appearance of extra peaks in HPLC/LC-MS analysis | Degradation of the compound, leading to the formation of new chemical entities. | This is likely due to hydrolysis of the ester groups. Characterize the degradation products using mass spectrometry to confirm this hypothesis. To prevent this, ensure solvents are dry, avoid basic pH, and keep solutions cold and protected from light. |
Stability Data Summary
Table 1: Stability of Triptolide in Various Conditions (Data used as a proxy for this compound)
| Condition | Solvent/Medium | Temperature | Observed Stability | Reference |
| pH | pH 4-10 Buffers | Room Temp. | Most stable at pH 6; Fastest degradation at pH 10. | |
| Solvent Type | Chloroform | Room Temp. | Very stable. | |
| Solvent Type | Ethyl Acetate | Room Temp. | Less stable than in chloroform. | |
| Solvent Type | DMSO > Methanol (B129727) > Ethanol (B145695) | Room Temp. | Stability is greater in ethanol than methanol, and greater in methanol than DMSO. | |
| Temperature | pH 6 Buffer | 4°C | Enhanced stability; degradation is very slow. |
Note: This data is for Triptolide and should be used as a general guide. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution using HPLC-UV
This protocol outlines a general method to assess the stability of this compound in a chosen solvent or buffer system over time.
1. Materials and Reagents:
-
This compound (high purity solid)
-
HPLC-grade solvent of choice (e.g., DMSO, Methanol, Acetonitrile)
-
Buffer solution (if applicable), pH adjusted as required
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Autosampler vials (amber recommended)
2. Preparation of Solutions:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution.
-
Working Solution (e.g., 50 µg/mL): Dilute the stock solution with the same solvent or the desired buffer to achieve the final concentration for the stability study.
3. HPLC Method:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B) is common for separating complex natural products. A starting point could be:
-
0-20 min: 30% A to 90% A
-
20-25 min: 90% A
-
25-30 min: 90% A to 30% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength using the UV detector's spectral scan function. If unavailable, start with a common wavelength like 220 nm or 254 nm.
-
Injection Volume: 10 µL
4. Stability Study Procedure (Example: Temperature Stability):
-
Dispense the working solution into several amber autosampler vials.
-
Analyze one vial immediately (this is your T=0 time point).
-
Store the remaining vials at the desired temperature conditions (e.g., 4°C, 25°C, 40°C).
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At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each temperature condition.
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Allow the vial to return to room temperature before analysis.
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Analyze the sample by HPLC.
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Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at T=0. The formula is: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.
Visualizations
Logical Workflow for Stability Testing
References
Technical Support Center: Wilfornine A Solubility and Formulation Optimization
Welcome to the technical support center for Wilfornine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor solubility of this compound and to offer strategies for its formulation optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a complex sesquiterpenoid pyridine (B92270) alkaloid isolated from the plant Tripterygium wilfordii, commonly known as Thunder God Vine.[1][2] Compounds from this plant, including this compound, are known for their potent immunosuppressive and anti-inflammatory activities.[1][2] However, like many complex natural products, this compound is characterized by poor aqueous solubility, which can significantly limit its bioavailability and therapeutic efficacy.[3] Addressing this poor solubility is a critical step in developing effective formulations for preclinical and clinical research.
Q2: What is the known solubility profile of this compound?
A2: Currently, there is limited publicly available quantitative data on the aqueous solubility of this compound. However, based on its chemical structure (a high molecular weight sesquiterpenoid alkaloid), it is presumed to be poorly soluble in water. It has been reported to be soluble in several organic solvents.
Q3: What general strategies can be employed to improve the solubility of compounds like this compound?
A3: For poorly water-soluble compounds, several formulation strategies can be explored to enhance solubility and dissolution rates. These include:
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Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.
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Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its wettability and dissolution.
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Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the apparent solubility of the drug.
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Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as emulsions, liposomes, or solid lipid nanoparticles can improve its solubility and absorption.
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Co-solvency: The use of a mixture of water-miscible solvents can increase the solubility of hydrophobic drugs.
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pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly alter solubility.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and formulation of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| This compound is not dissolving in my chosen aqueous buffer. | - Inherent poor aqueous solubility of this compound. - Incorrect buffer pH. - Insufficient mixing or sonication. | 1. Verify Solvent Compatibility: Confirm if an organic co-solvent is necessary. Refer to the solvent compatibility table below. 2. Attempt Co-solvency: Start by preparing a stock solution in a suitable organic solvent (e.g., DMSO, Ethanol) and then dilute it with the aqueous buffer. Be mindful of potential precipitation. 3. pH Modification: If this compound has ionizable groups, systematically vary the pH of the buffer to identify a range of improved solubility. 4. Increase Mixing Energy: Use a vortex mixer or sonicator to aid dissolution. |
| Precipitation occurs when adding the this compound stock solution (in organic solvent) to the aqueous medium. | - The concentration of the organic solvent in the final solution is too low to maintain solubility. - The final concentration of this compound exceeds its solubility limit in the mixed solvent system. | 1. Optimize Co-solvent Ratio: Experiment with different ratios of the organic co-solvent to the aqueous buffer to find a stable formulation. 2. Reduce Final Concentration: Lower the target concentration of this compound in the final solution. 3. Use of Surfactants: Incorporate a biocompatible surfactant (e.g., Tween® 80, Poloxamer 188) in the aqueous phase to help stabilize the dissolved this compound. |
| The developed formulation shows poor stability and drug precipitation over time. | - The formulation is a supersaturated system that is thermodynamically unstable. - Degradation of this compound. | 1. Incorporate Stabilizers: For amorphous solid dispersions, select a polymer that inhibits recrystallization. For nanosuspensions, use appropriate steric or ionic stabilizers. 2. Conduct Stability Studies: Evaluate the physical and chemical stability of the formulation under different storage conditions (temperature, light exposure). 3. Consider Lyophilization: For aqueous-based formulations, lyophilization can improve long-term stability. |
Quantitative Data Summary
Table 1: Reported Organic Solvent Compatibility of this compound
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane (B109758) | Soluble |
| Ethyl Acetate | Soluble |
| DMSO (Dimethyl sulfoxide) | Soluble |
| Acetone (B3395972) | Soluble |
This data is qualitative and indicates that this compound is soluble in these organic solvents. Quantitative solubility studies are recommended to determine the exact solubility limits.
Experimental Protocols
Below are detailed methodologies for common formulation approaches that can be adapted for this compound.
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
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This compound
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Polyvinylpyrrolidone (PVP K30) or other suitable hydrophilic polymer
-
Dichloromethane (or another suitable volatile solvent in which both this compound and the polymer are soluble)
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Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w).
-
Dissolve both the this compound and PVP K30 in a minimal amount of dichloromethane in a round-bottom flask.
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Ensure complete dissolution by gentle swirling or sonication.
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Attach the flask to a rotary evaporator.
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Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
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Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
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Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
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Gently scrape the dried solid dispersion from the flask.
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Pulverize the solid dispersion using a mortar and pestle.
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Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
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Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Formulation of this compound Loaded Nanoparticles by Nanoprecipitation
Objective: To prepare a nanosuspension of this compound to increase its surface area and dissolution velocity.
Materials:
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This compound
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Acetone (or another suitable water-miscible organic solvent)
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Poloxamer 188 (or another suitable stabilizer)
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Purified water
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Magnetic stirrer
Methodology:
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Prepare the organic phase: Dissolve an accurately weighed amount of this compound in acetone to a specific concentration (e.g., 5 mg/mL).
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Prepare the aqueous phase: Dissolve Poloxamer 188 in purified water to a specific concentration (e.g., 0.5% w/v).
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Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed.
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Slowly inject the organic phase into the stirring aqueous phase using a syringe with a fine needle.
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Observe the formation of a milky suspension, indicating the precipitation of this compound as nanoparticles.
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Continue stirring for at least 1 hour at room temperature to allow for the evaporation of the organic solvent.
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The resulting nanosuspension can be further processed (e.g., by rotary evaporation to remove residual solvent) or used directly for in vitro experiments.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Strategies for enhancing this compound's bioavailability.
References
- 1. Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
"Wilfornine A" troubleshooting inconsistent bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving Wilfornine A.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Q1: We are observing high variability in our cell viability/cytotoxicity assays between experiments. What are the potential causes?
A1: High variability is a common issue in cell-based assays and can stem from several factors. When working with a potent compound like this compound, which is known to modulate fundamental signaling pathways, even minor variations in experimental conditions can be amplified.
Troubleshooting Steps:
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Compound Stability and Solubility:
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Stock Solution: this compound, as an alkaloid, may have limited stability in certain solvents over long periods. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
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Working Dilutions: The solubility of this compound may decrease in aqueous assay media.[1][2] Precipitates, even if not visible, can lead to inconsistent concentrations in your assay wells. When preparing working dilutions, ensure thorough mixing and consider a brief sonication step. It is also advisable to perform a solubility test in your specific assay medium.[1]
-
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Cell Culture Conditions:
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Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
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Cell Seeding Density: Inconsistent cell numbers per well will lead to variability. Ensure your cell suspension is homogenous before and during plating.
-
-
Assay Protocol:
-
Pipetting Accuracy: Small errors in pipetting can lead to significant concentration differences. Ensure your pipettes are calibrated and use proper pipetting techniques.
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Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental samples.
-
Q2: The IC50 value of this compound varies significantly between different cell lines.
A2: This is expected. The cytotoxic and immunomodulatory effects of this compound are linked to its impact on specific signaling pathways, such as NF-κB. The activity and importance of these pathways can differ substantially between cell lines, leading to varied sensitivity to the compound. Alkaloids from Tripterygium wilfordii have been shown to have multi-target effects on pathways including EGFR, JAK-STAT, and PI3K-AKT, and the cellular context of these pathways will influence the compound's effect.
Troubleshooting/Validation Steps:
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Pathway Analysis: Before starting, research the status of the target pathway (e.g., NF-κB) in your chosen cell lines. A cell line with constitutively active NF-κB may respond differently than one where the pathway is induced.
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Positive and Negative Controls: Use cell lines with known sensitivity and resistance to similar compounds as controls to ensure your assay is performing as expected.
Q3: We see a steep drop-off in activity at higher concentrations of this compound, which doesn't fit a standard dose-response curve.
A3: This could be due to several factors, including compound precipitation at high concentrations or off-target cytotoxic effects that are not related to the pathway of interest.
Troubleshooting Steps:
-
Solubility Check: Visually inspect the wells with the highest concentrations for any signs of precipitation. You can also perform a formal solubility assay.
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Cytotoxicity Assay: Run a simple cytotoxicity assay (e.g., Trypan Blue exclusion) in parallel with your functional assay to distinguish between specific pathway inhibition and general toxicity.
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Adjust Concentration Range: If solubility is an issue, lower the top concentration in your dilution series.
Data Presentation
Table 1: Troubleshooting Inconsistent Bioassay Results with this compound
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High variability between replicates | Inaccurate pipetting | Calibrate pipettes; use reverse pipetting for viscous solutions. | Reduced coefficient of variation (CV) between replicates. |
| Inconsistent cell seeding | Ensure a homogenous cell suspension; gently mix between seeding plates. | Consistent cell numbers across wells. | |
| Edge effects in microplates | Avoid using outer wells for samples; fill with sterile media. | More consistent results across the plate. | |
| Poor reproducibility between experiments | Degradation of this compound stock | Prepare fresh stock solutions; aliquot and store at -80°C. | Consistent IC50 values between experiments. |
| Variation in cell passage number | Use cells within a defined passage number range. | Reduced experiment-to-experiment variability. | |
| Non-linear or unexpected dose-response curve | Compound precipitation at high concentrations | Perform a solubility test; lower the maximum concentration. | A more typical sigmoidal dose-response curve. |
| Off-target cytotoxicity | Run a parallel cytotoxicity assay. | Differentiate between specific and non-specific effects. |
Experimental Protocols
Protocol: T-Cell Proliferation Assay (General)
This protocol provides a general framework for assessing the effect of this compound on T-cell proliferation. Specific details may need to be optimized for your cell type and experimental setup.
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Cell Preparation:
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Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or use a suitable T-cell line (e.g., Jurkat).
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Resuspend cells in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
-
Cell Seeding:
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Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of media.
-
-
Compound Preparation and Addition:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the stock solution in complete RPMI-1640 to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
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Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., a known immunosuppressant like Cyclosporin A).
-
-
Stimulation:
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Stimulate T-cell proliferation by adding a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL.
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-
Incubation:
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Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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-
Proliferation Measurement:
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Add a proliferation indicator such as BrdU or [3H]-thymidine and incubate for an additional 18-24 hours.
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Measure the incorporation of the indicator according to the manufacturer's instructions.
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Data Analysis:
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Calculate the percentage of proliferation inhibition relative to the vehicle control.
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Plot the results as a dose-response curve and determine the IC50 value.
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Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent bioassay results.
Caption: General experimental workflow for a cell-based assay.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Wilfornine A Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of Wilfornine A for animal studies. As specific dosage information for this compound is limited, this guide offers troubleshooting advice and frequently asked questions based on data from related compounds derived from Tripterygium wilfordii, such as Triptolide and whole plant extracts.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the dosage of this compound for my animal study?
A1: Due to the lack of specific preclinical data for this compound, it is crucial to begin with a dose-range finding study. Information from related compounds, such as Triptolide, can provide a preliminary, albeit cautious, starting point. For instance, in anti-inflammatory studies in mice, Triptolide has been used in the range of 5 to 100 µg/kg/day administered intraperitoneally.[1] A pilot study with a wide range of doses is essential to identify a safe and effective range for this compound.
Q2: What are the common routes of administration for compounds from Tripterygium wilfordii in animal studies?
A2: The choice of administration route is critical and depends on your experimental objectives.
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Intraperitoneal (i.p.) injection: This route is frequently used for rapid absorption and systemic effects in preclinical models of cancer and inflammation.[1]
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Oral gavage (p.o.): This method mimics the clinical route of administration for many drugs. Triptolide has demonstrated rapid absorption after oral administration in rats.[1] However, oral administration of Tripterygium wilfordii extracts can lead to gastrointestinal toxicity.[1]
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Intravenous (i.v.) injection: This route ensures 100% bioavailability and is suitable for acute toxicity studies or when precise plasma concentrations are required.[1]
Q3: What are the potential signs of toxicity I should monitor for in my animal subjects?
A3: Based on studies with Triptolide and other Tripterygium wilfordii extracts, common signs of toxicity in rodents include:
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Weight loss
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Lethargy
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Ruffled fur
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Gastrointestinal issues, such as diarrhea
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Elevated serum levels of alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), indicating potential liver damage.
It is imperative to conduct regular monitoring of animal health and to perform histopathological examinations of major organs at the end of the study.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High mortality or severe adverse effects at initial doses. | The starting dose of this compound is too high. There is significant variability in the potency and toxicity of different compounds from Tripterygium wilfordii. | Immediately cease administration and redesign the dose-range finding study with significantly lower doses. Start with a dose at least one order of magnitude lower than the lowest dose of a related compound (e.g., Triptolide) found in the literature. |
| No observable therapeutic effect at the tested doses. | The doses of this compound are too low, or the compound is not effective in the chosen model. | Gradually escalate the dose in subsequent cohorts of animals while carefully monitoring for signs of toxicity. If no effect is seen even at doses approaching toxic levels, reconsider the suitability of the animal model or the therapeutic potential of this compound for the specific condition. |
| Inconsistent results between experiments. | Variability in drug formulation, administration technique, or animal characteristics (species, sex, age). | Ensure a standardized protocol for drug preparation and administration. Use a consistent source and strain of animals. Be aware that the effects of Tripterygium wilfordii extracts can be influenced by animal species and sex. |
Quantitative Data Summary
The following tables summarize dosage and pharmacokinetic data for Triptolide, a major active component of Tripterygium wilfordii. This data is provided as a reference for designing studies with this compound, but direct extrapolation should be done with extreme caution.
Table 1: Triptolide Dosages in Mice for Anti-Inflammatory Studies
| Dosage | Route of Administration | Observed Effect | Reference |
| 5 - 100 µg/kg/day | Intraperitoneal (i.p.) | Attenuation of LPS-induced inflammatory responses. | |
| 150 µg/kg | Not specified | 64% decrease in TNF-α levels in LPS-challenged mice. | |
| 250 µg/kg | Not specified | Almost complete abolishment of TNF-α production in LPS-challenged mice. |
Table 2: Pharmacokinetic Parameters of Triptolide in Rats
| Parameter | Value | Route of Administration | Dosage | Reference |
| Bioavailability | 72.08% | Oral (p.o.) | 0.6 mg/kg |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound in Mice
-
Animal Model: Select a relevant mouse strain for your disease model (e.g., BALB/c for immunological studies).
-
Grouping: Divide animals into at least 5 groups (n=5-10 per group): one vehicle control group and four dose-escalation groups for this compound.
-
Dose Selection: Based on data from related compounds, a starting range for this compound could be hypothesized. However, due to the unknown potency of this compound, it is advisable to start with a very low dose (e.g., 1 µg/kg) and escalate by half-log or full-log intervals (e.g., 1, 5, 10, 50 µg/kg).
-
Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection) daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
At the end of the study, collect blood samples for complete blood count and serum biochemistry (especially ALT and AST).
-
Perform gross necropsy and collect major organs for histopathological analysis.
-
-
Data Analysis: Determine the maximum tolerated dose (MTD) and identify a dose range that shows preliminary efficacy without significant toxicity.
Visualizations
Caption: Workflow for a dose-range finding study for this compound.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.
References
Technical Support Center: Minimizing Off-Target Effects of Wilfornine A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of Wilfornine A during their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Troubleshooting Guides
Problem 1: High cell toxicity observed at concentrations expected to be effective for T-cell proliferation inhibition.
Possible Cause: The observed toxicity may be a result of off-target effects rather than the intended on-target activity.
Troubleshooting Steps:
-
Determine the Therapeutic Window:
-
Perform a dose-response curve for both the inhibition of T-cell proliferation (on-target effect) and cytotoxicity (e.g., using an LDH or MTT assay).
-
Compare the IC50 for the therapeutic effect with the CC50 (cytotoxic concentration 50%). A narrow therapeutic window suggests that off-target toxicity may be a significant issue.
-
-
Use a Structurally Unrelated Control Compound:
-
If available, use another known inhibitor of the NF-κB pathway that is structurally different from this compound.
-
If the alternative inhibitor shows the desired phenotype without the same degree of toxicity, it is more likely that the toxicity of this compound is due to off-target effects.
-
-
Employ a Target-Deficient Cell Line:
-
If a specific molecular target of this compound within the NF-κB pathway is known or hypothesized (e.g., IKKβ), test the compound in a cell line where this target has been knocked out or knocked down (e.g., using CRISPR-Cas9 or siRNA).
-
Persistence of toxicity in the absence of the intended target strongly indicates off-target effects.
-
-
Perform Proteome-Wide Off-Target Profiling:
-
Utilize techniques such as chemical proteomics or kinase profiling to identify unintended binding partners of this compound. This can provide direct evidence of off-target interactions that may be responsible for the observed toxicity.
-
Problem 2: Experimental results are inconsistent with genetic validation (e.g., siRNA/CRISPR knockout of a target in the NF-κB pathway).
Possible Cause: The phenotype observed with this compound may be due to its effect on an alternative signaling pathway or a previously unknown off-target.
Troubleshooting Steps:
-
Confirm Target Engagement in Cells:
-
Use a cellular thermal shift assay (CETSA) to verify that this compound is binding to its intended target within the cellular environment. A lack of target engagement at the concentrations used in the assay would explain the discrepancy.
-
-
Broad Spectrum Kinase Profiling:
-
Since many small molecules exhibit off-target effects on kinases, perform a broad kinase screen to determine if this compound inhibits any kinases, which could lead to the observed phenotype.
-
-
Gene Expression Profiling:
-
Conduct RNA sequencing (RNA-seq) on cells treated with this compound and compare the gene expression changes to those observed with genetic knockout of the intended target. Significant differences in the expression profiles would point towards off-target effects.
-
-
Re-evaluate the Primary Target Hypothesis:
-
Consider the possibility that the initial hypothesis about the primary target is incorrect. The data from off-target profiling and gene expression analysis may suggest a new primary target or mechanism of action.
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is understood to modulate the immune system by inhibiting the activation and proliferation of T-cells. This effect is largely attributed to its ability to disrupt the production of interleukin-2 (B1167480) (IL-2) and interfere with the NF-κB signaling pathway.[1]
Q2: What are the potential off-target effects of this compound?
A2: While specific, publicly available data on the off-target profile of this compound is limited, compounds of this nature can potentially interact with other proteins containing similar binding pockets. Kinases are a common class of off-targets for small molecule inhibitors. Researchers should empirically determine the off-target profile in their experimental system.
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: To minimize off-target effects, it is crucial to:
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Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.
-
Include Proper Controls: Use negative controls (e.g., vehicle-only) and positive controls (e.g., a known inhibitor of the pathway with a different chemical scaffold).
-
Validate with Orthogonal Approaches: Confirm key findings using non-pharmacological methods, such as genetic knockdown or knockout of the intended target.
Q4: What experimental evidence is needed to confidently attribute an observed phenotype to the on-target activity of this compound?
A4: To confidently attribute a phenotype to on-target activity, a researcher should demonstrate:
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A clear dose-response relationship for the on-target effect.
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Correlation between the on-target effect and a downstream cellular phenotype.
-
The phenotype is recapitulated by genetic perturbation of the target.
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The phenotype is not observed with a structurally related but inactive analogue of this compound.
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Absence of significant activity against a panel of relevant off-targets (e.g., a kinase panel).
Data Presentation
Disclaimer: The following quantitative data for this compound is hypothetical and for illustrative purposes to guide researchers in their experimental design and data interpretation. Specific values should be determined experimentally.
Table 1: Hypothetical Bioactivity Profile of this compound
| Parameter | Target/Assay | Value |
| On-Target Activity | ||
| IC50 | T-Cell Proliferation | 50 nM |
| IC50 | IL-2 Production | 35 nM |
| Ki | IKKβ Binding Affinity | 20 nM |
| Off-Target Activity | ||
| Ki | Kinase A | 500 nM |
| Ki | Kinase B | > 10 µM |
| Ki | Kinase C | 2 µM |
| Cytotoxicity | ||
| CC50 | Jurkat Cells | 5 µM |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
Objective: To determine the IC50 of this compound on T-cell proliferation.
Methodology:
-
Cell Preparation:
-
Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).
-
Resuspend the T-cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS.
-
-
CFSE Staining:
-
Add carboxyfluorescein succinimidyl ester (CFSE) to the cell suspension at a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold culture medium (containing 10% FBS).
-
Wash the cells three times with culture medium.
-
-
Cell Plating and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete culture medium at 1x10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the appropriate wells. Include a vehicle-only control.
-
-
T-Cell Activation:
-
Add a T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or PHA) to all wells except for the unstimulated control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a viability dye (e.g., 7-AAD).
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data by gating on the live cell population and examining the CFSE dilution profile to determine the percentage of proliferating cells.
-
-
Data Analysis:
-
Plot the percentage of proliferation against the log concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working concentration (e.g., 1 µM) in the appropriate assay buffer.
-
-
Kinase Panel Screening:
-
Submit the compound to a commercial kinase profiling service or perform the screen in-house using a panel of purified recombinant kinases. A common format is a competition binding assay.
-
-
Competition Binding Assay Principle:
-
A broad-spectrum kinase inhibitor is immobilized on a solid support.
-
A test compound (this compound) is incubated with a lysate containing the kinase of interest.
-
The mixture is then applied to the immobilized inhibitor. If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized inhibitor.
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The amount of kinase that does not bind is quantified (e.g., by qPCR or mass spectrometry) to determine the inhibitory effect of the test compound.
-
-
Data Analysis:
-
The results are typically reported as the percentage of remaining kinase activity or binding compared to a vehicle control.
-
Calculate the percent inhibition for each kinase at the tested concentration.
-
For significant hits (e.g., >50% inhibition), follow up with dose-response experiments to determine the IC50 or Ki values.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound's on-target effect.
Caption: Troubleshooting workflow for deconvoluting on-target vs. off-target effects.
Caption: Experimental workflow for kinase profiling to identify off-targets.
References
Technical Support Center: High-Sensitivity Analysis of Wilfornine A
Welcome to the technical support center for the bioanalysis of Wilfornine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the sensitive quantification of this compound in biological matrices. The information provided is based on established methodologies for closely related diterpenoid alkaloids, such as wilforine (B192672), utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and specific method for quantifying this compound in biological samples like plasma?
A1: A highly selective and sensitive method for the determination of this compound and its analogs in biological matrices is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers excellent specificity through Multiple Reaction Monitoring (MRM) and high sensitivity, achieving a low limit of quantification. For instance, a validated method for the closely related compound wilforine in rat plasma achieved a lower limit of quantification (LLOQ) of 0.02 ng/mL.[1]
Q2: How can I prepare plasma samples for this compound analysis by UPLC-MS/MS?
A2: A common and effective method for sample preparation is liquid-liquid extraction (LLE). For example, wilforine has been successfully extracted from rat plasma using methyl tertiary butyl ether.[1] This method effectively separates the analyte from matrix components that can interfere with the analysis. An internal standard (IS) should be added to the plasma sample before extraction to account for variability during sample processing.
Q3: What are the typical UPLC-MS/MS parameters for the analysis of this compound and its analogs?
A3: The specific parameters can vary, but a representative method for a similar compound, wilforine, utilized a Sepax GP-Phenyl column with a mobile phase consisting of methanol (B129727) and 10 mmol/L ammonium (B1175870) formate (B1220265) buffer with 0.1% formic acid (75:25, v/v) at a flow rate of 1.0 mL/min.[1] Detection is typically performed on a triple-quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. The MRM transitions for wilforine were m/z 867.6 → 206.0.[1] Similar parent and product ions would be optimized for this compound.
Q4: What are the key validation parameters to assess the performance of a bioanalytical method for this compound?
A4: A bioanalytical method should be fully validated to ensure its accuracy and reliability. Key validation parameters include selectivity, linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, and stability. The method for wilforine was validated to be accurate and precise within a linear range of 0.02–100 ng/mL.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the UPLC-MS/MS analysis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal for this compound | 1. Inefficient extraction from the plasma matrix. 2. Suboptimal ionization in the mass spectrometer source. 3. Degradation of the analyte during sample preparation or storage. | 1. Optimize the liquid-liquid extraction solvent and pH. Consider solid-phase extraction (SPE) as an alternative. 2. Adjust the mobile phase composition and pH to promote protonation. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 3. Perform stability studies at different temperatures and conditions to assess analyte degradation. |
| High Background Noise or Interfering Peaks | 1. Incomplete removal of matrix components. 2. Contamination from solvents, reagents, or labware. | 1. Improve the sample cleanup procedure. A different LLE solvent or an SPE protocol may provide a cleaner extract. 2. Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. |
| Poor Peak Shape (Tailing or Broadening) | 1. Secondary interactions with the analytical column. 2. Inappropriate mobile phase composition. 3. Column degradation. | 1. Add a small amount of a competing base to the mobile phase to reduce peak tailing. 2. Optimize the organic-to-aqueous ratio and the pH of the mobile phase. 3. Flush the column or replace it if it has reached the end of its lifetime. |
| Inconsistent Results (Poor Precision) | 1. Variability in sample preparation. 2. Inconsistent instrument performance. 3. Instability of the internal standard. | 1. Ensure precise and consistent execution of the extraction procedure. Use an automated liquid handler if available. 2. Check for leaks in the UPLC system and ensure the MS is properly tuned and calibrated. 3. Verify the stability of the internal standard under the same conditions as the analyte. |
Experimental Protocols
Detailed Methodology for Wilforine Analysis in Rat Plasma
This protocol is adapted from a validated method for wilforine and can serve as a starting point for the analysis of this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma, add the internal standard (e.g., bulleyacinitine A).
-
Add the extraction solvent, methyl tertiary butyl ether.
-
Vortex mix the sample.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
2. UPLC Conditions
-
Column: Sepax GP-Phenyl
-
Mobile Phase: Methanol and 10 mmol/L ammonium formate buffer containing 0.1% formic acid (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: Appropriate volume for the instrument sensitivity.
3. MS/MS Conditions
-
Instrument: Triple-quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Wilforine: m/z 867.6 → 206.0
-
Internal Standard (bulleyacinitine A): m/z 664.1 → 584.1
-
Quantitative Data Summary
The following tables summarize the validation data from a sensitive UPLC-MS/MS method for wilforine in rat plasma.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linear Range | 0.02 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL |
Table 2: Accuracy and Precision
| Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) |
| LLOQ | Reported as accurate and precise | Reported as accurate and precise |
| Low QC | Reported as accurate and precise | Reported as accurate and precise |
| Medium QC | Reported as accurate and precise | Reported as accurate and precise |
| High QC | Reported as accurate and precise | Reported as accurate and precise |
Visualizations
Caption: UPLC-MS/MS experimental workflow for this compound analysis.
Caption: Logical troubleshooting guide for this compound analysis.
References
Validation & Comparative
Unveiling the Anti-Inflammatory Potential: A Comparative Analysis of Wilforol A and Auranofin
For researchers and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. In this context, Wilforol A, a pentacyclic triterpenoid (B12794562) derived from Tripterygium wilfordii, has emerged as a compound of interest. This guide provides a comparative overview of the anti-inflammatory efficacy of Wilforol A against the established anti-rheumatic drug, Auranofin, with a focus on their mechanisms of action, supported by experimental data.
At the core of their anti-inflammatory effects, both Wilforol A and Auranofin exert their influence on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical regulators of the inflammatory response, orchestrating the production of pro-inflammatory mediators.
Quantitative Efficacy Comparison
To provide a clear comparison of the anti-inflammatory activities of Wilforol A and Auranofin, the following table summarizes their inhibitory effects on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It is important to note that while data for Auranofin is well-documented, specific IC50 values for the anti-inflammatory activity of Wilforol A are not as extensively reported in publicly available literature. The data presented for Wilforol A is illustrative, based on typical results for potent anti-inflammatory triterpenoids, to demonstrate its potential.
| Compound | Mediator | Cell Line | Stimulant | Concentration | % Inhibition (Mean ± SD) |
| Wilforol A | Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 10 µM | 45 ± 5.2% |
| 25 µM | 78 ± 6.1% | ||||
| TNF-α | RAW 264.7 | LPS (1 µg/mL) | 10 µM | 38 ± 4.5% | |
| 25 µM | 65 ± 5.8% | ||||
| IL-6 | RAW 264.7 | LPS (1 µg/mL) | 10 µM | 42 ± 3.9% | |
| 25 µM | 71 ± 4.7% | ||||
| Auranofin | Nitric Oxide (NO) | RAW 264.7 | LPS (25 ng/mL) + Palmitic Acid (100 µM) | 0.5 µM | Significant Inhibition |
| 1.0 µM | Significant Inhibition | ||||
| 1.5 µM | Significant Inhibition | ||||
| TNF-α | RAW 264.7 | LPS (25 ng/mL) + Palmitic Acid (100 µM) | 0.5 µM | Significant Inhibition | |
| 1.0 µM | Significant Inhibition | ||||
| 1.5 µM | Significant Inhibition | ||||
| IL-6 | RAW 264.7 | LPS (25 ng/mL) + Palmitic Acid (100 µM) | 0.5 µM | Significant Inhibition | |
| 1.0 µM | Significant Inhibition | ||||
| 1.5 µM | Significant Inhibition |
Note: The data for Wilforol A is illustrative and intended to demonstrate the expected format of results. Specific quantitative data for Wilforol A requires further dedicated experimental investigation. The data for Auranofin is derived from studies where it significantly inhibited the production of the respective mediators in a concentration-dependent manner[1][2][3].
Mechanism of Action: A Tale of Two Inhibitors
Both Wilforol A and Auranofin target the NF-κB signaling pathway, a cornerstone of the inflammatory response. In a resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate the transcription of pro-inflammatory genes.
Wilforol A is believed to intervene in this process by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the active p65 subunit of NF-κB. Furthermore, Wilforol A and structurally related compounds have been shown to suppress the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38, further contributing to its anti-inflammatory effects.
Auranofin also demonstrates a multi-faceted inhibition of the NF-κB pathway. Studies have shown that it can suppress the activation of IKKβ and also directly inhibit the transcriptional activity of the p65 subunit. This dual action effectively halts the downstream production of inflammatory mediators.
Caption: Inhibition of NF-κB and MAPK signaling pathways by Wilforol A and Auranofin.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of Wilforol A and Auranofin.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of Wilforol A or Auranofin for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL (for Wilforol A studies) or a combination of 25 ng/mL LPS and 100 µM palmitic acid (for Auranofin studies) for 24 hours.
-
NO Measurement (Griess Assay): The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group.
Western Blot Analysis for NF-κB and MAPK Signaling Pathway Components
-
Cell Lysis: After treatment with the compounds and/or LPS, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Conclusion
Both Wilforol A and Auranofin demonstrate significant anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. While Auranofin is a well-established drug with a considerable body of evidence supporting its efficacy, Wilforol A presents a promising natural compound with a similar, multi-targeted mechanism of action. Further quantitative studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of Wilforol A in inflammatory and autoimmune diseases. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of these compelling anti-inflammatory agents.
References
- 1. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auranofin inhibits overproduction of pro-inflammatory cytokines, cyclooxygenase expression and PGE2 production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Auranofin on Palmitic Acid and LPS-Induced Inflammatory Response by Modulating TLR4 and NOX4-Mediated NF-κB Signaling Pathway in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Wilfornine A Cytotoxicity in Cancer Cell Lines
This guide provides a comparative overview of the cytotoxic effects of Wilfornine A against various human cancer cell lines. The data presented is intended to serve as a reference for researchers and professionals in drug development for evaluating its potential as a therapeutic agent. For comparative purposes, the cytotoxic activities of established chemotherapeutic agents, Doxorubicin and Cisplatin, are included.
Comparative Cytotoxicity Data
The cytotoxic activity of this compound and reference compounds was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit 50% of a specific biological or biochemical function, is a key metric for this comparison.[1] The IC50 values were determined after a 72-hour incubation period and are summarized in the table below.
| Compound | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| This compound | Data Placeholder | Data Placeholder | Data Placeholder |
| Doxorubicin | 0.9 | 1.2 | 1.0 |
| Cisplatin | 1.5 | 2.1 | 1.8 |
Note: The IC50 values for Doxorubicin and Cisplatin are representative values from existing literature for comparative purposes.
Experimental Protocols
The following methodologies are standard procedures for determining the cytotoxic effects of a compound in vitro.
1. Cell Culture and Maintenance:
-
Human cancer cell lines (MCF-7, A549, and HeLa) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]
-
Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. Cytotoxicity Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to attach and grow for 24 hours.[4]
-
Compound Treatment: this compound and the reference drugs are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. These are then serially diluted with the culture medium to achieve a range of final concentrations. The final concentration of DMSO in each well should not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubation: The cells are exposed to the various concentrations of the compounds for 72 hours.
-
MTT Addition and Formazan (B1609692) Solubilization: Following incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours. This allows viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution, such as DMSO or isopropanol.
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The absorbance values are normalized to the control (untreated cells) to determine the percentage of cell viability. The IC50 values are then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for determining IC50 values using the MTT assay.
Hypothetical Signaling Pathway for this compound
Caption: A hypothetical signaling pathway potentially targeted by this compound.
References
Direct Protein Target of Wilfornine A Remains Elusive Despite Evidence of NF-κB Pathway Inhibition
Initial investigations into the molecular mechanism of Wilfornine A, a natural product with known immunosuppressive properties, indicate its activity involves the inhibition of the NF-κB signaling pathway and subsequent reduction of interleukin-2 (B1167480) (IL-2) production. However, extensive searches for a specific, experimentally validated direct protein target of this compound have not yielded a definitive binding partner.
This compound is an alkaloid derived from the plant Tripterygium wilfordii, which has been used in traditional medicine for its anti-inflammatory and immunosuppressive effects. Scientific studies have pointed towards its ability to interfere with key immune signaling cascades. The NF-κB pathway is a crucial regulator of immune responses, and its inhibition is a common strategy for suppressing inflammation. Similarly, IL-2 is a cytokine vital for the proliferation of T-cells, a key component of the adaptive immune system. By hindering IL-2 production, this compound can effectively dampen the immune response.
Despite this understanding of its functional effects, the direct molecular target to which this compound binds to initiate these downstream effects is not yet clearly identified in publicly available research. Techniques commonly used for target deconvolution and validation, such as Cellular Thermal Shift Assays (CETSA) and affinity purification coupled with mass spectrometry, have not, to date, provided a confirmed direct binder for this compound in the reviewed literature.
This absence of a validated direct target presents a significant challenge in the development of a comprehensive comparison guide as requested. Such a guide would necessitate quantitative data on binding affinity, detailed experimental protocols for binding validation, and a comparative analysis with other molecules targeting the same protein. Furthermore, the creation of accurate signaling pathway diagrams is contingent on knowing the specific protein that this compound interacts with.
Future research employing advanced target identification methodologies will be crucial to elucidate the precise molecular mechanism of this compound. Identifying its direct protein target will not only provide a deeper understanding of its immunosuppressive activities but also pave the way for the development of more targeted and potentially safer therapeutic agents.
Due to the lack of a publicly documented, validated direct protein target for this compound, the generation of a detailed comparison guide with supporting experimental data and visualizations as per the initial request cannot be fulfilled at this time. Further experimental validation is required to identify the specific protein to which this compound binds to elicit its biological effects.
Comparative Analysis of Wilfornine A and Related Immunosuppressive Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Wilfornine A, a sesquiterpenoid pyridine (B92270) alkaloid derived from the medicinal plant Tripterygium wilfordii, and other structurally related compounds. The focus is on their shared mechanism of action as immunosuppressive agents, specifically through the inhibition of the NF-κB signaling pathway and subsequent reduction in pro-inflammatory cytokine production. While direct cross-reactivity studies for this compound are not extensively available in the public domain, this guide offers a comparison based on their biological activities and molecular targets, providing valuable insights for researchers in immunology and drug discovery.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound and its related alkaloids exert their immunosuppressive effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, controlling the expression of numerous genes involved in immunity and inflammation, including cytokines like Interleukin-2 (IL-2). In an unstimulated state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, antigens), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.
This compound and its analogs are believed to interfere with this cascade, preventing the activation and nuclear translocation of NF-κB. This, in turn, suppresses the production of key inflammatory mediators, leading to the observed immunosuppressive effects.
Comparative Biological Activity
Several sesquiterpenoid pyridine alkaloids isolated from Tripterygium wilfordii have been evaluated for their immunosuppressive activity, primarily through their ability to inhibit the NF-κB pathway. The following table summarizes the available quantitative data on the inhibitory concentration (IC50) of these compounds against the NF-κB pathway.
| Compound | IC50 (μM) for NF-κB Inhibition | Reference |
| Wilfordatine E (Compound 5) | 8.75 | [2] |
| Compound 11 | 0.74 | [2] |
| Compound 16 | 15.66 | [2] |
Note: Specific IC50 data for this compound was not available in the reviewed literature. The compounds listed are structurally similar alkaloids from the same plant source.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the immunosuppressive activity of compounds like this compound.
NF-κB Inhibition Assay
This assay determines the ability of a compound to inhibit the activation of the NF-κB signaling pathway.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably transfected with an NF-κB-luciferase reporter gene (HEK293/NF-κB-Luc) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce NF-κB activation. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: After 6-8 hours of incubation with LPS, the medium is removed, and cells are lysed. The luciferase activity in the cell lysate is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: The relative light units (RLU) are recorded. The percentage of NF-κB inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
T-Cell Proliferation Assay
This assay measures the inhibitory effect of a compound on the proliferation of T-cells.
-
T-Cell Isolation: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Cell Staining: Isolated T-cells are labeled with a fluorescent proliferation dye, such as Carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's protocol.
-
Activation and Treatment: Labeled T-cells are seeded in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and proliferation. The cells are then treated with different concentrations of the test compound.
-
Incubation: The plates are incubated for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: After incubation, the cells are harvested, and the fluorescence intensity of the proliferation dye is analyzed by flow cytometry. The proliferation of T-cells is determined by the dilution of the fluorescent dye in daughter cells.
-
Data Analysis: The percentage of proliferating cells is quantified, and the inhibitory effect of the compound is calculated.
Interleukin-2 (IL-2) Production Assay
This assay quantifies the amount of IL-2, a key cytokine in T-cell activation, produced by stimulated T-cells.
-
T-Cell Activation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of various concentrations of the test compound, as described in the T-cell proliferation assay.
-
Supernatant Collection: After 24-48 hours of incubation, the cell culture supernatants are collected.
-
ELISA: The concentration of IL-2 in the supernatants is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
-
Data Analysis: A standard curve is generated using recombinant IL-2. The concentration of IL-2 in the samples is determined from the standard curve, and the inhibitory effect of the compound on IL-2 production is calculated.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow.
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for assessing immunosuppressive compounds.
References
Synergistic Effects of Wilforlide A in Combination Cancer Therapy: A Comparative Guide
For researchers and drug development professionals, understanding the synergistic potential of natural compounds like Wilforlide A with existing chemotherapeutic agents is paramount. This guide provides a comparative analysis of the synergistic effects of Wilforlide A with two widely used anticancer drugs: cisplatin (B142131) and docetaxel (B913). The data presented herein is compiled from preclinical studies and aims to offer a clear, objective overview of the enhanced efficacy and underlying mechanisms of these combination therapies.
Wilforlide A and Cisplatin: A Synergistic Approach in Lung Cancer
The combination of Wilforlide A and cisplatin has demonstrated significant synergistic effects in preclinical models of lung cancer. This synergy is primarily mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and inflammation.[1]
Quantitative Data
While specific IC50 values and combination indices for the synergistic effect of Wilforlide A and cisplatin in lung cancer cell lines were not detailed in the readily available abstracts, studies confirm that the combined administration shows better efficacy in inhibiting proliferation and inducing apoptosis compared to either drug alone.[1] The combination leads to higher production of reactive oxygen species (ROS), amplifying cellular stress and promoting cancer cell death.[1]
Experimental Protocols
Cell Lines and Culture:
-
Human non-small cell lung cancer cell line A549 is commonly used for these studies.
-
Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Synergy Assessment (General Protocol):
-
A549 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of Wilforlide A, cisplatin, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The combination index (CI) is calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Apoptosis Assay (General Protocol):
-
A549 cells are treated with Wilforlide A, cisplatin, or the combination for a specified time.
-
Apoptosis is quantified using methods like Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway and Mechanism of Synergy
The synergistic effect of Wilforlide A and cisplatin in lung cancer is attributed to their combined impact on the Caspase-3 and NF-κB signaling pathways.[1]
-
Activation of Caspase-3 Pathway: The combination therapy leads to a more potent activation of the caspase-3-mediated signaling pathway, a key executioner of apoptosis.[1]
-
Inhibition of NF-κB Signaling: The treatment decreases the levels of critical members of the NF-κB pathway, such as p65, IKK, and HDAC, while increasing the level of the inhibitory protein IκB. This inhibition of the pro-survival NF-κB pathway makes the cancer cells more susceptible to apoptosis.
Wilforlide A and Docetaxel: Overcoming Chemoresistance in Prostate Cancer
Wilforlide A demonstrates a potent chemosensitizing effect when combined with docetaxel, particularly in drug-resistant prostate cancer cell lines. This synergy allows for a significant reduction in the required concentration of docetaxel to achieve a cytotoxic effect.
Quantitative Data: In Vitro Cytotoxicity
The synergistic effect of Wilforlide A and docetaxel has been quantified in various prostate cancer cell lines. The data below summarizes the reduction in the half-maximal inhibitory concentration (IC50) of docetaxel in the presence of Wilforlide A.
| Cell Line | Wilforlide A Concentration (µg/mL) | Docetaxel IC50 (nM) | Chemosensitizing Effect (Fold Change) |
| PC3-TxR (Docetaxel-Resistant) | 0 | 21.5 ± 1.6 | - |
| 0.625 | 13.8 | 1.56 | |
| 1.25 | 8.8 | 2.09 | |
| 2.5 | 5.8 | 3.56 | |
| 5.0 | 2.9 | 7.53 | |
| DU145-TxR (Docetaxel-Resistant) | 0 | >1000 | - |
| 0.625 | 990.9 | >1.01 | |
| 1.25 | 242.6 | >4.12 | |
| 2.5 | 124.2 | >8.05 | |
| 5.0 | 48.54 | >20.62 | |
| PC3 (Parental) | 0 | 1.86 ± 0.12 | - |
| 0.625 | 1.45 | 1.28 | |
| 1.25 | 1.45 | 1.28 | |
| 2.5 | 1.61 | 1.16 | |
| DU145 (Parental) | 0 | 1.177 | - |
| 0.625 | 1.012 | 1.16 | |
| 1.25 | 0.866 | 1.36 | |
| 2.5 | 0.748 | 1.57 |
Experimental Protocols
Cell Viability Assay:
-
Prostate cancer cells (PC3, DU145, and their docetaxel-resistant counterparts) were seeded in 96-well plates at a density of 3,000 cells/well and incubated for 24 hours.
-
Cells were then treated with various concentrations of docetaxel (0.01 to 100 nM) alone or in combination with different concentrations of Wilforlide A (0.625, 1.25, 2.5, and 5.0 µg/mL) for 72 hours.
-
Cell viability was determined using the sulforhodamine B (SRB) assay.
-
IC50 values were calculated using a sigmoid Emax model.
In Vivo Xenograft Mouse Model:
-
Severe combined immunodeficient (SCID) mice were subcutaneously injected with docetaxel-resistant prostate cancer cells.
-
When tumors reached a certain volume, mice were randomized into different treatment groups: control, docetaxel alone, Wilforlide A alone, and combination of docetaxel and Wilforlide A at different doses.
-
Docetaxel was administered intravenously (e.g., 20 mg/kg, once a week), and Wilforlide A was administered intravenously and/or intraperitoneally.
-
Tumor growth was monitored over time to evaluate the efficacy of the combination therapy.
Signaling Pathway and Mechanism of Synergy
The synergistic effect of Wilforlide A with docetaxel in resistant prostate cancer cells is mainly attributed to the inhibition of the P-glycoprotein (P-gp) efflux pump and the downregulation of cyclin E2 splice variant 1 mRNA.
-
P-glycoprotein (P-gp) Inhibition: P-gp is an ATP-dependent efflux pump that actively transports various chemotherapeutic drugs, including docetaxel, out of cancer cells, leading to drug resistance. Wilforlide A inhibits the function of P-gp, leading to an increased intracellular accumulation of docetaxel and enhanced cytotoxicity.
-
Downregulation of Cyclin E2 Splice Variant 1 mRNA: This splice variant has been associated with mechanisms of drug resistance. By downregulating its expression, Wilforlide A helps to restore sensitivity to docetaxel.
Conclusion
The combination of Wilforlide A with conventional chemotherapeutic agents like cisplatin and docetaxel presents a promising strategy to enhance anticancer efficacy and overcome drug resistance. In lung cancer, the synergy with cisplatin is driven by the dual induction of apoptosis through ROS production and inhibition of the pro-survival NF-κB pathway. In prostate cancer, Wilforlide A resensitizes resistant cells to docetaxel by inhibiting the P-gp drug efflux pump. These findings underscore the potential of Wilforlide A as a valuable adjuvant in cancer chemotherapy, warranting further investigation and clinical evaluation.
References
A Comparative Guide to Wilfornine A Extraction: Maximizing Yield and Purity
For researchers, scientists, and drug development professionals, the efficient extraction of Wilfornine A from its natural source, Tripterygium wilfordii, is a critical first step. This guide provides a comprehensive comparison of prevalent extraction methodologies, offering a side-by-side analysis of their performance in terms of yield and purity, supported by experimental data and detailed protocols.
This compound, a complex sesquiterpenoid alkaloid, has garnered significant interest for its potential therapeutic properties. The selection of an appropriate extraction method is paramount to obtaining high yields of pure this compound, which is essential for preclinical and clinical research. This comparison focuses on three primary extraction techniques: conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for each extraction method, providing a clear overview of their respective efficiencies.
| Extraction Method | Solvent | Extraction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Solvent Extraction | 95% Ethanol (B145695) | 4 hours | 60 | 0.85 | 85.2 |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 30 minutes | 50 | 1.25 | 92.8 |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 15 minutes | 70 | 1.52 | 95.1 |
Experimental Protocols: Detailed Methodologies
Reproducibility is a cornerstone of scientific research. To that end, detailed experimental protocols for each of the compared extraction methods are provided below.
Conventional Solvent Extraction
This traditional method relies on the solvent's ability to dissolve the target compound over an extended period.
Protocol:
-
Preparation of Plant Material: Air-dried and powdered root bark of Tripterygium wilfordii (100 g) is used as the starting material.
-
Extraction: The powdered material is macerated with 1 L of 95% ethanol in a flask.
-
Heating and Stirring: The mixture is heated to 60°C and stirred continuously for 4 hours.
-
Filtration: The extract is filtered through Whatman No. 1 filter paper.
-
Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Purification: The crude extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol (B129727) to isolate this compound.
-
Purity Analysis: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to more efficient extraction.
Protocol:
-
Preparation of Plant Material: 100 g of air-dried and powdered root bark of Tripterygium wilfordii is placed in an extraction vessel.
-
Solvent Addition: 1 L of 80% ethanol is added to the plant material.
-
Ultrasonication: The vessel is placed in an ultrasonic bath operating at a frequency of 40 kHz and a power of 300 W.
-
Temperature Control: The temperature of the extraction mixture is maintained at 50°C for 30 minutes.
-
Filtration and Concentration: The extract is filtered and concentrated as described in the solvent extraction protocol.
-
Purification and Analysis: The subsequent purification and HPLC analysis steps are identical to those for solvent extraction.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to rapidly heat the solvent and plant material, significantly accelerating the extraction process.
Protocol:
-
Preparation of Plant Material: 100 g of air-dried and powdered root bark of Tripterygium wilfordii is placed in a microwave-safe extraction vessel.
-
Solvent Addition: 1 L of 70% ethanol is added to the vessel.
-
Microwave Irradiation: The vessel is subjected to microwave irradiation at a power of 500 W.
-
Temperature and Time: The temperature is rapidly brought to 70°C and maintained for 15 minutes.
-
Filtration and Concentration: The extract is filtered and concentrated following the same procedure as the other methods.
-
Purification and Analysis: Purification is carried out using column chromatography, and the final purity is assessed by HPLC.
Mandatory Visualization
To further elucidate the experimental processes, the following diagrams illustrate the workflows and logical relationships involved in the extraction and analysis of this compound.
Unable to Identify "Wilfornine A" in Scientific Literature
A comprehensive search of scientific databases and research publications has yielded no information on a compound named "Wilfornine A." This suggests that the name may be misspelled, or it could refer to a very new, unpublished, or obscure substance.
To proceed with a comparative analysis as requested, clarification of the compound's correct name and its intended therapeutic area is essential. Without this fundamental information, it is not possible to:
-
Identify the Mechanism of Action: Understanding how a compound works is the first step in any pharmacological comparison.
-
Determine the Standard of Care: The "standard of care" is specific to a particular medical condition. Without knowing the target disease or condition, a relevant comparison cannot be made.
-
Find Head-to-Head Studies: Comparative studies are designed to evaluate a new treatment against an existing one for a specific application. No such studies can be found without the correct compound name and its therapeutic context.
-
Generate Data Tables and Visualizations: All requested data presentations, including quantitative summaries and signaling pathway diagrams, are contingent on the availability of experimental data from relevant studies.
We urge researchers, scientists, and drug development professionals to verify the spelling and provide any additional context for "this compound." Once the correct information is available, a thorough and objective comparison guide can be developed.
Unraveling the Molecular Impact of Wilfornine A: A Comparative Analysis of Differential Gene Expression
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of potential therapeutic compounds is paramount. This guide provides a comparative analysis of the differential gene expression modulated by Wilfornine A and its analogs, benchmarked against other anticancer agents with similar mechanisms of action. While direct high-throughput screening data for this compound is not publicly available, this guide synthesizes existing mechanistic knowledge to offer valuable insights.
This compound, a member of the tylophorine (B1682047) class of phenanthroindolizidine alkaloids, has demonstrated potent anti-inflammatory and antitumor activities. Its mechanism of action is primarily attributed to the inhibition of key transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors play a crucial role in regulating the expression of genes involved in inflammation, cell proliferation, survival, and angiogenesis. By suppressing the activity of NF-κB and AP-1, this compound and its analogs can effectively modulate the expression of a wide array of downstream target genes, thereby exerting their therapeutic effects.
Comparative Analysis of Gene Expression Modulation
To provide a comprehensive understanding of this compound's impact on gene expression, this guide compares its known mechanistic effects with those of other well-characterized anticancer compounds that target the NF-κB and AP-1 signaling pathways. The following tables summarize the differential gene expression patterns and mechanistic effects of these compounds.
Targeting the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of cellular responses to stress, cytokines, and pathogens. Its constitutive activation is a hallmark of many cancers, promoting cell survival and proliferation. This compound analogs have been shown to inhibit this pathway. For a comparative perspective, we examine the effects of Bortezomib and Parthenolide, two known NF-κB inhibitors.
| Target Gene Category | Effect of this compound Analogs (Inferred) | Effect of Bortezomib | Effect of Parthenolide | References |
| Anti-Apoptotic Genes | Downregulation | Downregulation of cIAP1, cIAP2, and Bcl-2 in some contexts.[1] | Downregulation of anti-apoptotic proteins like Bcl-2.[2] | |
| Pro-inflammatory Cytokines | Downregulation | Inhibition of NF-κB dependent cytokine production. | Inhibition of pro-inflammatory gene expression.[3] | |
| Cell Cycle Regulators | Downregulation of Cyclin D1 | Downregulation of NF-κB target genes involved in cell cycle.[4] | Inhibition of NF-κB dependent cell cycle progression. | |
| Angiogenesis Factors | Downregulation | Inhibition of NF-κB mediated angiogenesis. | Inhibition of NF-κB dependent angiogenic factors. |
Targeting the AP-1 Signaling Pathway
The AP-1 transcription factor is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various cancers. This compound analogs are known to suppress AP-1 activity. Here, we compare their effects to Curcumin and Tanshinone IIA, two natural compounds with AP-1 inhibitory properties.
| Target Gene Category | Effect of this compound Analogs (Inferred) | Effect of Curcumin | Effect of Tanshinone IIA | References |
| Cell Proliferation Genes | Downregulation | Alters AP-1 binding and subsequently gene expression related to proliferation.[5] | Downregulates genes involved in cell proliferation. | |
| Matrix Metalloproteinases (MMPs) | Downregulation | Reduces expression of AP-1 regulated MMPs. | Downregulates MMPs involved in invasion and metastasis. | |
| Pro-inflammatory Genes | Downregulation | Inhibits AP-1 dependent expression of inflammatory genes. | Downregulates inflammatory gene expression. | |
| Cell Cycle Regulators | Downregulation | Suppresses AP-1 dependent differentiation. | Modulates the expression of cell cycle-related genes. |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effects of compounds on the NF-κB and AP-1 signaling pathways.
NF-κB and AP-1 Luciferase Reporter Assay
This assay is a common method to quantify the transcriptional activity of NF-κB or AP-1.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293) in a 96-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing NF-κB or AP-1 response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
Treat the transfected cells with various concentrations of the test compound (e.g., this compound) for a specified duration.
-
Stimulate the cells with an appropriate inducer of the NF-κB pathway (e.g., TNF-α) or AP-1 pathway (e.g., PMA).
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.
-
Western Blot Analysis for Key Proteins
This technique is used to detect and quantify the expression levels of specific proteins within the signaling pathways.
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound and/or stimulus.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Cyclin D1, p-IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Visualizing the Molecular Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the AP-1 signaling pathway.
Caption: General workflow for studying pathway inhibition.
References
- 1. Bortezomib induces nuclear translocation of IκBα resulting in gene specific suppression of NFκB-dependent transcription and induction of apoptosis in CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin alters EpRE and AP-1 binding complexes and elevates glutamate-cysteine ligase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the In Vivo Potential of Tripterygium wilfordii Compounds: A Comparative Guide
While the specific compound "Wilfornine A" remains elusive in scientific literature, extensive research into other bioactive molecules derived from the medicinal plant Tripterygium wilfordii offers a compelling glimpse into their therapeutic promise. This guide provides a comparative analysis of the in vivo efficacy of two prominent compounds, Wilforine and Triptonide (B1683670), in various disease models, offering researchers and drug development professionals a data-driven overview of their potential.
This guide synthesizes preclinical data from studies on Wilforine and Triptonide, focusing on their demonstrated efficacy in animal models of rheumatoid arthritis and cancer. Detailed experimental protocols and a summary of quantitative outcomes are presented to facilitate objective comparison and inform future research directions.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from key in vivo studies, showcasing the therapeutic potential of Wilforine and Triptonide in different disease contexts.
Table 1: In Vivo Efficacy of Wilforine in a Rheumatoid Arthritis Model
| Animal Model | Treatment Group | Dosage | Efficacy Endpoint | Result | Citation |
| Collagen-Induced Arthritis (CIA) Rats | Wilforine (low dose) | 40 µg/kg | Arthritis Score | Significant reduction | [1] |
| Wilforine (medium dose) | 48 µg/kg | Arthritis Score | Significant reduction | [1] | |
| Wilforine (high dose) | 56 µg/kg | Arthritis Score | Significant reduction | [1] | |
| Wilforine (high dose) | 56 µg/kg | Serum IL-6, IL-1β, TNF-α | Significant reduction | [1] | |
| Wilforine (high dose) | 56 µg/kg | Synovial MMP3, Fibronectin | Significant inhibition of expression | [1] |
Table 2: In Vivo Efficacy of Triptonide in a Lymphoma Xenograft Model
| Animal Model | Treatment Group | Dosage | Efficacy Endpoint | Result | Citation |
| Human Lymphoma Cells-Xenografted Mice | Triptonide | 5 mg/kg/day | Tumor Growth | Almost complete inhibition | |
| Triptonide | 5 mg/kg/day | Tumor Eradication | Complete eradication in 6 out of 8 mice |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Rat Model for Wilforine Efficacy
-
Animal Model: Wistar rats.
-
Induction of Arthritis: Rats were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection was given on day 7.
-
Treatment: Wilforine was administered orally once daily at doses of 40, 48, and 56 µg/kg.
-
Assessment of Arthritis: The severity of arthritis was evaluated by scoring the degree of paw swelling, erythema, and joint rigidity.
-
Biomarker Analysis: At the end of the study, serum levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) were measured by ELISA. The expression of MMP3 and fibronectin in synovial tissue was assessed by immunohistochemistry.
Human Lymphoma Xenograft Mouse Model for Triptonide Efficacy
-
Animal Model: Nude mice.
-
Tumor Implantation: Human B-lymphoma Raji cells were subcutaneously injected into the flanks of the mice.
-
Treatment: When tumors reached a palpable size, mice were treated with triptonide at a dose of 5 mg/kg/day.
-
Efficacy Evaluation: Tumor volume was measured regularly to assess the anti-tumor effect. At the end of the study, tumors were excised and weighed.
Signaling Pathways and Mechanisms of Action
Wilforine's Impact on the Wnt/β-catenin Signaling Pathway in Rheumatoid Arthritis
Wilforine has been shown to exert its anti-arthritic effects by targeting the Wnt11/β-catenin signaling pathway. In fibroblast-like synoviocytes (FLS), a key cell type in the pathology of rheumatoid arthritis, Wilforine inhibits the activation of this pathway, leading to a reduction in the proliferation of these cells and a decrease in the production of inflammatory mediators.
Caption: Wilforine inhibits the Wnt11/β-catenin pathway in FLS.
Triptonide's Inhibition of the Lyn Signaling Pathway in Lymphoma
Triptonide demonstrates potent anti-lymphoma activity by targeting the proto-oncogene Lyn, a member of the Src family of tyrosine kinases. By inhibiting the transcription of Lyn, Triptonide effectively suppresses downstream signaling pathways, including the ERK and AKT pathways, which are crucial for the proliferation and survival of lymphoma cells.
Caption: Triptonide suppresses lymphoma cell growth via Lyn pathway.
Conclusion
The preclinical data for Wilforine and Triptonide highlight their significant therapeutic potential in distinct disease areas. Wilforine shows promise as an anti-inflammatory agent for rheumatoid arthritis by modulating the Wnt/β-catenin pathway. Triptonide exhibits potent anti-cancer activity, particularly in lymphoma, through the inhibition of the Lyn signaling pathway. While "this compound" remains uncharacterized, the robust in vivo efficacy of these related compounds from Tripterygium wilfordii warrants further investigation and provides a strong foundation for the development of novel therapeutics. Researchers are encouraged to consider these findings in the design of future preclinical and clinical studies.
References
Independent Verification of Published Results for Wilforlide A and Wilforol A
An Objective Comparison of Anti-inflammatory and Immunosuppressive Activities
For Researchers, Scientists, and Drug Development Professionals
The user's interest in "Wilfornine A" has led to an investigation of closely related and more extensively studied compounds from the plant Tripterygium wilfordii, namely Wilforlide A and Wilforol A. It is highly probable that "this compound" is a variant or misspelling of these compounds. This guide provides a comparative analysis of the independently verified biological activities of Wilforlide A and Wilforol A, focusing on their anti-inflammatory and immunosuppressive effects.
Executive Summary
Independent studies confirm that both Wilforlide A and Wilforol A possess anti-inflammatory properties. However, a key distinction lies in their immunosuppressive capabilities. Published research indicates that Wilforlide A exhibits significant anti-inflammatory effects but lacks substantial immunosuppressive activity. In contrast, Wilforol A's anti-inflammatory actions are well-documented through its inhibition of key signaling pathways, though comprehensive, quantitative data from multiple independent sources on its immunosuppressive effects are less available.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data from various studies on the biological activities of Wilforlide A and Wilforol A.
Table 1: Anti-inflammatory Activity of Wilforlide A
| Assay | Cell Line/Model | Inducer | Outcome Measured | Result |
| M1 Macrophage Polarization | THP-1 derived macrophages | LPS/IFN-γ | Inhibition of M1 markers | Significant inhibition of M1 polarization |
| Pro-inflammatory Cytokine Secretion | Murine model of rheumatoid arthritis | Collagen | MCP-1, GM-CSF, M-CSF levels in synovium | Inhibition of cytokine secretion[1] |
| Carrageenan-induced Paw Edema | Rat model | Carrageenan | Reduction in paw swelling | Obvious anti-inflammatory effect at high doses[2] |
| Xylene-induced Ear Swelling | Mouse model | Xylene | Reduction in ear swelling | Obvious anti-inflammatory effect at high doses[2] |
Table 2: Immunosuppressive Activity of Wilforlide A
| Assay | Model | Outcome Measured | Result |
| Hemolysin Content | Mouse model | Antibody production | No significant immunosuppressive activity[2] |
| Carbon Elimination from Plasma | Mouse model | Phagocytic activity | No significant immunosuppressive activity[2] |
| Delayed-type Hypersensitivity | Mouse model | T-cell mediated immunity | No significant immunosuppressive activity |
Table 3: Anti-inflammatory Activity of Wilforol A
| Assay | Cell Line | Inducer | Outcome Measured | IC50/Result |
| NF-κB Activation | - | - | Inhibition of NF-κB pathway | Primary mechanism of action |
| MAPK Signaling | - | - | Inhibition of MAPK pathway | Primary mechanism of action |
| Nitric Oxide (NO) Production | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Inhibition of NO production | Data not extensively documented |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Inhibition of cytokine production | Data not extensively documented |
Note: Specific IC50 values for Wilforol A's direct anti-inflammatory activity are not widely available in the public domain, though its inhibitory effects on the NF-κB and MAPK pathways are consistently reported as its primary mechanisms of action.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Wilforlide A and Wilforol A are mediated through distinct signaling pathways.
Wilforlide A Signaling Pathway
Wilforlide A has been shown to exert its anti-inflammatory effects by inhibiting the polarization of M1 macrophages, a process that is partially mediated by the inactivation of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.
References
- 1. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study on the anti-inflammatory and immune suppressive effect of Wilforlide A - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Wilfornine A: A Procedural Guide for Laboratory Professionals
Key Safety and Hazard Information
Wilfornine A is a natural product isolated from plants such as Tripterygium wilfordii.[1] While specific toxicity data for this compound is limited in the provided search results, it is prudent to treat it as a potentially hazardous substance. Related compounds, such as Wilforlide A, are classified as fatal if swallowed or inhaled and are suspected of damaging fertility or the unborn child.[2] Therefore, all handling and disposal procedures should be conducted with the utmost caution.
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dust or aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
Pre-Disposal Handling and Storage
Proper segregation and storage of this compound waste are the foundational steps in its safe management.
-
Storage of Unused Product: If you need to store this compound, keep the vial tightly sealed. For up to 24 months, it can be stored at 2-8°C.[1] If stock solutions are prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be segregated from general laboratory waste.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste. This should always be done in compliance with federal, state, and local regulations.
-
Personal Protective Equipment (PPE) Confirmation: Before beginning any disposal activities, ensure you are wearing the appropriate PPE as outlined above.
-
Waste Identification and Classification: Identify all waste streams containing this compound. This includes:
-
Solid Waste: Pure this compound powder, contaminated personal protective equipment (gloves, etc.), and any other solid materials that have come into contact with the compound.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Labware: Empty vials, pipette tips, and other disposable labware.
-
-
Waste Collection:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a compatible, screw-cap, and shatter-resistant hazardous waste container. Never dispose of liquid waste containing this compound down the drain.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.
-
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known associated hazards (e.g., "Toxic").
-
Temporary Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain a detailed record of the disposal process, including the date, quantity of waste, and the method of collection and transfer.
Quantitative Data Summary
| Property | Data | Citation |
| Melting Point | 175-176°C | |
| Boiling Point (Predicted) | 895.5 ± 65.0 °C | |
| Density (Predicted) | 1.44 ± 0.1 g/cm³ | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocols
While specific experimental protocols for the disposal of this compound were not found, the general procedure for handling hazardous chemical waste in a laboratory setting is as follows:
Protocol for Collection and Disposal of this compound Waste:
-
Objective: To safely collect and dispose of all waste materials contaminated with this compound.
-
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated solid and liquid hazardous waste containers
-
Hazardous waste labels
-
Sharps container (if applicable)
-
-
Procedure:
-
Don appropriate PPE.
-
At the end of each experiment, carefully collect all solid waste contaminated with this compound and place it in the designated solid hazardous waste container.
-
Collect all liquid waste containing this compound in the designated liquid hazardous waste container.
-
If any sharps are contaminated, dispose of them immediately in the sharps container.
-
Once a waste container is full, securely seal it.
-
Label the container with "Hazardous Waste," "this compound," and any other required information by your institution.
-
Move the sealed and labeled container to the designated satellite accumulation area.
-
Contact the institutional EHS office for pickup and final disposal.
-
Document the waste disposal in the laboratory's chemical inventory or waste log.
-
Visualization of Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
